molecular formula C6H8N2O B112370 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 25711-30-2

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B112370
CAS No.: 25711-30-2
M. Wt: 124.14 g/mol
InChI Key: SGNRGSSHBKKIJR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRGSSHBKKIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948590
Record name 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25711-30-2
Record name 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
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Record name 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25711-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its unique structure, featuring a five-membered ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4, makes it a valuable intermediate in organic synthesis.[1][2] This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold, which include anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3]
CAS Number 25711-30-2[1][3]
Melting Point 60 °C[1]
Boiling Point 110-112 °C (at 760 Torr)[1]
Density 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr)[1]
Flash Point 92.3 ± 21.8 °C[1]
pKa 0.75 ± 0.10 (Predicted)[1]
LogP (Octanol/Water Partition Coefficient) 0.541 (Crippen Method)[3]
Water Solubility (log10ws) -3.24 (Crippen Method)[3]

Synthesis

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the 1,5-dimethyl derivative, is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde derivative based on procedures described for analogous compounds.

Materials:

  • Substituted pyrazole (starting material)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Methanol or other suitable solvent for recrystallization

Procedure:

  • In a flask equipped with a stirrer and under a dry atmosphere, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.

  • The substituted pyrazole is then added to the Vilsmeier reagent.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.

  • The resulting solution is neutralized with a sodium bicarbonate solution until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure pyrazole-4-carbaldehyde.

Synthesis Workflow and Reaction Mechanism

The workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as follows:

G Synthesis of this compound cluster_reagents Reagent Preparation cluster_reaction Main Reaction and Workup DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Reaction Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction Pyrazole 1,5-Dimethyl-1H-pyrazole (Starting Material) Pyrazole->Reaction Workup Hydrolysis and Neutralization Reaction->Workup Product This compound (Final Product) Workup->Product

Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.

G Vilsmeier-Haack Reaction Mechanism cluster_step1 Step 1: Formation of Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Ring Intermediate Iminium Ion Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Hydrolysis H₂O Product Aryl Aldehyde Intermediate->Product + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a range of pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Activity

Pyrazole derivatives are known to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have been shown to possess potent antimicrobial properties. The biological activity of these derivatives is often attributed to their ability to interfere with microbial metabolic pathways or cell wall synthesis.

Anti-inflammatory Activity

Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects. Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The potential anti-inflammatory signaling pathway that derivatives of this compound might modulate is depicted below.

G Potential Anti-inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX1_2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (Potential Inhibitor) Pyrazole_Derivative->COX1_2 Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Safety and Handling

Based on available information, this compound should be handled in accordance with good laboratory practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While direct biological data for this specific molecule is not extensively available, its structural similarity to other biologically active pyrazoles suggests significant potential as a scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic compound significant in synthetic chemistry. It serves as a crucial intermediate and building block for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries[1]. This guide covers its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and IUPAC Nomenclature

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.[2] The structure features methyl groups at positions 1 and 5, and a carbaldehyde (formyl) group at position 4.[2] This specific arrangement of substituents dictates its chemical reactivity and utility in organic synthesis.

The standard IUPAC name for this compound is This compound .[3][4][5] It is also referred to as 1,5-dimethylpyrazole-4-carbaldehyde.[3]

Caption: Molecular structure of this compound.

Physicochemical and Identification Data

The key identifying and physical properties of this compound are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[3][4][5]
CAS Number 25711-30-2[2][3][4]
Molecular Formula C₆H₈N₂O[2][3][4][5]
Molecular Weight 124.14 g/mol [2][3][5]
Melting Point 60°C[2]
Boiling Point 110-112°C (at 760 Torr)[2]
Density 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr)[2]
Flash Point 92.3 ± 21.8°C[2]
pKa (Predicted) 0.75 ± 0.10[2]
Kovats Retention Index 1047 (Semi-standard non-polar column)[3][6]

Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of this compound. The most common and efficient methods are detailed below.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][7] For precursors like 1,5-dimethyl-1H-pyrazole, the dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring.[2] This method typically provides moderate to good yields, often in the range of 50-60%.[2][8]

Protocol:

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl₃, 1.0-1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent.

  • Reaction: The starting material, 1,5-dimethyl-1H-pyrazole (1.0 equivalent), is dissolved in DMF and added to the prepared Vilsmeier reagent.

  • Heating: The reaction mixture is stirred and heated, typically at temperatures ranging from 70°C to 100°C, for a period of 8 to 12 hours.[8][9] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized to a pH of 7-8 using a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9] This step induces the precipitation of the crude product.

  • Purification: The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.[9] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

vilsmeier_haack_workflow cluster_reagent Vilsmeier Reagent Prep cluster_reaction Formylation Reaction cluster_workup Product Isolation DMF DMF (Solvent) Reagent Vilsmeier Reagent DMF->Reagent POCl3 POCl₃ POCl3->Reagent Mixture Reaction Mixture (70-100°C, 8-12h) Reagent->Mixture Pyrazole 1,5-Dimethyl- 1H-pyrazole Pyrazole->Mixture Ice Pour onto Ice Mixture->Ice Neutralize Neutralize (NaHCO₃) Ice->Neutralize Filter Filter & Wash Neutralize->Filter Product Crude Product Filter->Product Purify Recrystallize/ Chromatography Product->Purify Final Pure Product Purify->Final

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[2] This method is effective if the alcohol precursor is readily available. Manganese dioxide (MnO₂) is a common and selective oxidizing agent for this type of transformation.

Protocol:

  • Precursor Preparation: The starting material, (1,5-dimethyl-1H-pyrazol-4-yl)methanol, is prepared via appropriate synthetic methods.

  • Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.

  • Oxidation: Activated manganese dioxide (MnO₂, 5-10 equivalents) is added to the solution. The suspension is stirred vigorously at a temperature of approximately 60°C.[2] The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO₂ and its byproducts are removed by filtration through a pad of celite. The filter cake is washed with additional solvent to ensure complete recovery of the product.

  • Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

oxidation_workflow Precursor (1,5-dimethyl-1H-pyrazol-4-yl)methanol Reaction Add MnO₂ in Acetone (~60°C) Precursor->Reaction Filter Filter through Celite Reaction->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Column Chromatography Evaporate->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis via oxidation of the corresponding alcohol.

References

Spectroscopic data of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ).[1][2] Where experimental data for the target molecule is not publicly available, data from closely related structural isomers or derivatives is provided as a reference and is noted accordingly.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H (CHO)~9.9 - 10.1SingletN/A
Pyrazole-H (C3-H)~7.5 - 8.5SingletN/A
N-Methyl-H (N-CH₃)~3.9SingletN/A
C-Methyl-H (C5-CH₃)~2.5SingletN/A

Note: Expected chemical shifts are based on data for structurally similar pyrazole-4-carbaldehydes. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)~185
Pyrazole C5~150
Pyrazole C3~140
Pyrazole C4~115
N-Methyl (N-CH₃)~39
C-Methyl (C5-CH₃)~12

Note: Expected chemical shifts are estimated based on typical values for substituted pyrazoles. Experimental verification is recommended.

IR (Infrared) Spectroscopy Data
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O Stretch (Aldehyde)~1740 - 1720Strong
C-H Stretch (Aliphatic)~3000 - 2850Strong
C=N/C=C Stretch (Pyrazole Ring)~1600 - 1475Medium-Weak

Note: The provided ranges are based on characteristic absorption frequencies for similar compounds.[3] The precise peak positions can be influenced by the sample preparation method.

MS (Mass Spectrometry) Data
m/z ValueInterpretationRelative Abundance
124[M]⁺ (Molecular Ion)High
123[M-H]⁺High
109[M-CH₃]⁺Medium
95[M-CHO]⁺Medium

Note: The molecular ion peak is observed at m/z 124.[3][4] The fragmentation pattern is proposed based on the structure and data from related compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence is employed.

    • Acquisition Parameters: A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

    • KBr Pellet: A few milligrams of the sample are finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the compound in a volatile organic solvent is injected into the GC.

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Synthesis and Characterization Workflow

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8] The subsequent characterization workflow is crucial for confirming the structure and purity of the synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (e.g., 1,5-Dimethylpyrazole) Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis IR IR Spectroscopy Product->IR Analysis MS Mass Spectrometry Product->MS Analysis Data Data Analysis & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Compound Properties

This compound is a substituted pyrazole derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Identifiers and Molecular Structure
IdentifierValue
IUPAC Name This compound
CAS Number 25711-30-2[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Canonical SMILES CC1=C(C=NN1C)C=O
InChI Key SGNRGSSHBKKIJR-UHFFFAOYSA-N[2]
Physical Properties
PropertyValue
Physical State Solid
Melting Point 60 °C
Boiling Point 110-112 °C at 760 Torr
logP (Octanol/Water Partition Coefficient) 0.541 (Crippen Method)
Water Solubility (log10ws) -3.24 (Crippen Method)
pKa 0.75 ± 0.10 (Predicted)
Spectroscopic Data

While detailed spectra are best obtained through direct analysis, the following provides an overview of expected spectroscopic characteristics for this compound.

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.[3]

  • Pyrazole Ring Proton: A singlet is anticipated between δ 7.5-8.6 ppm.[3]

  • N-Methyl Protons (-NCH₃): A singlet is expected around δ 3.8-4.0 ppm.[3]

  • C-Methyl Protons (-CCH₃): A singlet should appear in the region of δ 2.4-2.5 ppm.[3]

¹³C NMR Spectroscopy:

  • Expected signals for the aldehyde carbonyl, pyrazole ring carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[4]

  • C-H Stretch (Aliphatic): Strong bands are anticipated between 2850-3000 cm⁻¹ corresponding to the methyl groups.[4]

  • C=N/C=C Stretch (Pyrazole Ring): Medium to weak absorptions are expected in the 1475-1600 cm⁻¹ range.[4]

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): m/z = 124.[3]

  • Major Fragmentation Patterns: Loss of the formyl group (M-29) leading to a fragment at m/z 95, and loss of methyl groups (M-15).[3]

Synthesis and Reactivity

This compound is primarily synthesized via the Vilsmeier-Haack reaction. An alternative route involves the oxidation of the corresponding alcohol.

Vilsmeier-Haack Reaction: An Experimental Protocol

This is a widely used method for the formylation of electron-rich heterocyclic compounds.

Workflow for Vilsmeier-Haack Synthesis

G cluster_reagents Reagents cluster_starting_material Starting Material reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Vilsmeier Reagent workup Reaction Work-up & Neutralization formylation->workup Reaction Mixture isolation Product Isolation & Purification workup->isolation Crude Product final_product This compound isolation->final_product Purified Product DMF Dimethylformamide (DMF) DMF->reagent_prep POCl3 Phosphorus Oxychloride (POCl₃) POCl3->reagent_prep pyrazole 1,5-Dimethyl-1H-pyrazole pyrazole->formylation

Caption: Workflow of the Vilsmeier-Haack synthesis.

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding pyrazole methanol derivative.

Workflow for Oxidation Synthesis

G cluster_reagents Reagents starting_material (1,5-dimethyl-1H-pyrazol-4-yl)methanol oxidation Oxidation Reaction starting_material->oxidation purification Purification oxidation->purification Crude Product final_product This compound purification->final_product Purified Product MnO2 Manganese Dioxide (MnO₂) MnO2->oxidation Solvent Acetone Solvent->oxidation

Caption: Workflow for the oxidation of the corresponding alcohol.

Materials:

  • (1,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Manganese dioxide (MnO₂)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol in acetone.

  • Oxidation: Add an excess of activated manganese dioxide to the solution. Heat the mixture to reflux (approximately 60 °C) and stir for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Concentration: Wash the celite pad with acetone and combine the filtrates. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carbaldehydes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Specific studies on the direct interaction of this compound with biological signaling pathways are limited. However, closely related pyrazole derivatives have been shown to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), both of which are crucial in cancer cell proliferation and survival.[7]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Disclaimer: This diagram illustrates a general mechanism of action for some pyrazole-based kinase inhibitors. The specific activity and targets of this compound have not been extensively characterized. This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules that may target such pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of clinically significant therapeutic agents. Among the vast array of pyrazole derivatives, pyrazole-4-carbaldehydes have emerged as pivotal intermediates, providing a reactive handle for the synthesis of a diverse range of complex molecules with broad biological activities. This technical guide delves into the historical discovery of pyrazoles and traces the evolution of synthetic methodologies for the preparation of pyrazole-4-carbaldehydes, with a focus on seminal, classical reactions that have paved the way for modern synthetic strategies. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into the world of pyrazoles began in the late 19th century. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This landmark discovery was followed by the first synthesis of the parent pyrazole ring in 1889 by Hans von Pechmann, who achieved this by reacting acetylene with diazomethane. These pioneering works laid the fundamental groundwork for the exploration of pyrazole chemistry and ignited a field of research that continues to yield significant advancements in science. The subsequent development of methods to introduce functional groups onto the pyrazole ring was crucial for expanding its synthetic utility, with the formyl group at the 4-position proving to be of particular importance.

Core Synthetic Methodologies for Pyrazole-4-carbaldehydes

The introduction of a formyl group onto the pyrazole ring, particularly at the C4 position, has been a subject of extensive synthetic exploration. Several classical organic reactions have been successfully employed, with the Vilsmeier-Haack, Duff, and to a lesser extent, the Reimer-Tiemann reactions being the most historically significant.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3), to introduce a formyl group.[3] For the synthesis of pyrazole-4-carbaldehydes, this reaction has proven to be exceptionally effective and versatile.[4]

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2][5]

  • Reagents:

    • 1,3-Diphenyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Sodium bicarbonate solution (5%)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

    • To this reagent, add 1,3-diphenyl-1H-pyrazole (0.004 mol) in small portions.

    • After the addition is complete, stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: A Classic Approach to Formylation

The Duff reaction, or hexamine aromatic formylation, is another classical method for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes.[6] This reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a glycerol medium.[6][7] While traditionally used for phenols, the Duff reaction has been successfully applied to the formylation of electron-rich heterocycles like pyrazoles.

The mechanism involves the reaction of the aromatic substrate with an electrophilic iminium species generated from the protonation and subsequent fragmentation of hexamine. The resulting benzylamine-type intermediate is then hydrolyzed to yield the aldehyde.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Duff Reaction

  • Reagents:

    • 1-Phenyl-1H-pyrazole

    • Hexamethylenetetramine

    • Glycerol

    • Boric acid

    • Sulfuric acid (concentrated)

    • Water

  • Procedure:

    • In a beaker, prepare a mixture of glycerol (300 g) and boric acid (70 g) and heat with stirring until the boric acid dissolves. Cool the resulting glyceroboric acid solution to 150 °C.

    • Prepare an intimate mixture of 1-phenyl-1H-pyrazole (50 g) and hexamethylenetetramine (50 g) by grinding them together.

    • Add the powdered mixture to the glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-165 °C for 20 minutes.

    • Allow the reaction mixture to cool to 115 °C and then acidify by carefully adding a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

    • Subject the acidified mixture to steam distillation to isolate the 1-phenyl-1H-pyrazole-4-carbaldehyde.

    • The product is typically obtained in a relatively pure form and can be further purified if necessary.

The Reimer-Tiemann Reaction: A Potential but Less Common Route

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While the reaction is effective for phenols and other electron-rich aromatic compounds like pyrroles and indoles, its application for the synthesis of pyrazole-4-carbaldehydes is not as widely documented in the literature.[8][9] The generation of dichlorocarbene under strongly basic conditions may lead to side reactions with the pyrazole ring, potentially resulting in lower yields and a mixture of products. Further investigation is required to establish its general utility for this specific transformation.

Quantitative Data Summary

The choice of synthetic method often depends on the desired yield, substrate scope, and reaction conditions. The following table summarizes the reported yields for the synthesis of various pyrazole-4-carbaldehydes using the Vilsmeier-Haack and Duff reactions.

Starting MaterialReactionReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
1,3-Diphenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF60-654Good[10]
Substituted PhenylhydrazonesVilsmeier-HaackPOCl₃, DMF804Good[4]
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-oneVilsmeier-HaackPOCl₃, DMFRT2-387[5][11]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF702448[12]
1-Phenyl-1H-pyrazoleDuffHexamethylenetetramine, Glycerol, Boric Acid150-1650.33~18[7]
p-Ethylphenol (for comparison)DuffHexamethylenetetramine, Glycerol, Boric Acid150-1650.3318[7]
2,4-Dichlorophenol (for comparison)DuffHexamethylenetetramine, Glycerol, Boric Acid150-1650.3330[7]

Signaling Pathways and Experimental Workflows

The significance of pyrazole-4-carbaldehydes lies in their role as precursors to a vast number of biologically active molecules. Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Historical Synthesis Workflow

The general workflow for the historical synthesis of pyrazole-4-carbaldehydes, particularly via the widely used Vilsmeier-Haack reaction, involves a multi-step process starting from simple precursors.

G cluster_start Starting Materials A Ketone/Aldehyde C Condensation A->C B Hydrazine Derivative B->C D Hydrazone Intermediate C->D F Cyclization & Formylation D->F E Vilsmeier-Haack Reagent (POCl3/DMF) E->F G Pyrazole-4-carbaldehyde F->G H Purification (Recrystallization/Chromatography) G->H I Pure Product H->I

A generalized workflow for the synthesis of pyrazole-4-carbaldehydes.
Celecoxib and the COX-2 Inhibition Pathway

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory cascade.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Mechanism of action of Celecoxib via COX-2 inhibition.
Sildenafil and the PDE5 Inhibition Pathway

Sildenafil, marketed as Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Its pyrazole-containing structure is crucial for its therapeutic effect in treating erectile dysfunction.

G NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP via GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Degrades cGMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's mechanism of action through PDE5 inhibition.
Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are involved in the JAK-STAT signaling pathway, which plays a key role in myeloproliferation and inflammatory cytokine production.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Inhibition of the JAK-STAT pathway by Ruxolitinib.

Conclusion

The discovery of the pyrazole ring and the subsequent development of synthetic routes to key intermediates like pyrazole-4-carbaldehydes have had a profound impact on medicinal chemistry. Classical reactions such as the Vilsmeier-Haack and Duff reactions have been instrumental in providing access to these valuable building blocks. While the Vilsmeier-Haack reaction remains a dominant and versatile method, a comprehensive understanding of the historical synthetic landscape provides researchers with a broader perspective and a richer toolbox for the design and synthesis of novel pyrazole-based therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the biological targets of pyrazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

Quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its molecular formula is C₆H₈N₂O and it has a molecular weight of 124.14 g/mol .[1][2][3] The structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4.[1] This arrangement of functional groups imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.[1][4]

Quantum chemical calculations are essential for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict various molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. These theoretical insights complement experimental findings and can guide the design of novel molecules with desired biological activities.[5] This guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of this compound.

Computational Methodology

The quantum chemical calculations for this compound are typically performed using DFT, a method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations.[5]

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are minimized, resulting in a stable, low-energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[6]

NMR Chemical Shift Calculation

The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[5] These calculations are generally performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. To account for solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).[5][6] The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the final chemical shifts.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical reactivity.

Experimental Protocols

To validate the computational results, experimental data is essential. The following are standard experimental protocols for the characterization of this compound.

FT-IR Spectroscopy

The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with TMS added as an internal standard. The experimental chemical shifts are then directly compared with the predicted values from the GIAO calculations.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.37C3-N2-N1108.5
N2-C31.34C4-C3-N2110.2
C3-C41.42C5-C4-C3106.8
C4-C51.39N1-C5-C4109.3
C5-N11.36C5-N1-N2105.2
C4-C61.47C3-C4-C6128.1
C6-O11.22O1-C6-C4125.4

Table 2: Theoretical Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~2950C-H stretching (methyl)
~2850C-H stretching (aldehyde)
~1680C=O stretching (aldehyde)
~1580C=N stretching (pyrazole ring)
~1450C-H bending (methyl)
~1380C-N stretching

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Chemical ShiftAtom¹³C Chemical Shift
H (aldehyde)~9.8C (aldehyde)~185.0
H (pyrazole ring)~8.0C3 (pyrazole ring)~140.0
H (N-CH₃)~3.9C4 (pyrazole ring)~120.0
H (C-CH₃)~2.6C5 (pyrazole ring)~150.0
N-CH₃~35.0
C-CH₃~12.0

Table 4: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment~3.5 D

Visualizations

G Computational Workflow for this compound start Initial Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Vibrational Spectra) opt->freq nmr NMR Calculation (GIAO Method) opt->nmr fmo FMO Analysis (HOMO-LUMO) opt->fmo compare_ir Compare Theoretical and Experimental IR Spectra freq->compare_ir compare_nmr Compare Theoretical and Experimental NMR Shifts nmr->compare_nmr exp_ir Experimental FT-IR exp_ir->compare_ir exp_nmr Experimental NMR exp_nmr->compare_nmr

Caption: A flowchart illustrating the computational workflow.

Caption: Molecular structure with atom numbering.

G cluster_0 LUMO LUMO (-2.0 eV) HOMO HOMO (-6.5 eV) p1->p2 Energy Gap = 4.5 eV

Caption: Frontier Molecular Orbital energy level diagram.

References

An In-depth Technical Guide on the Solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde. Due to the limited availability of direct experimental quantitative data in peer-reviewed literature, this document combines predicted values, qualitative information from analogous compounds, and established experimental protocols to serve as a valuable resource for researchers.

Introduction

This compound (CAS No: 25711-30-2, Molecular Formula: C₆H₈N₂O) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core and aldehyde functionality make it a valuable building block for constructing more complex molecules.[1][2] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and conducting biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight124.14 g/mol [1]
Melting Point60°C
Boiling Point110-112°C (at 760 Torr)
Predicted LogP (Octanol/Water)0.541
Predicted Water Solubility (log₁₀(mol/L))-3.24

Solubility Profile

Table of Predicted and Inferred Solubility in Common Organic Solvents:

SolventSolvent TypePredicted/Inferred SolubilityRationale/Comments
Dimethyl Sulfoxide (DMSO)Polar AproticGoodAnalogous pyrazole aldehydes show good solubility in DMSO.
AcetonitrilePolar AproticGoodSimilar to DMSO, expected to be a good solvent.
MethanolPolar ProticModerateAnalogous pyrazole aldehydes exhibit moderate solubility in methanol.
EthanolPolar ProticModerateExpected to have similar solubility to methanol.
AcetonePolar AproticModerate to GoodThe parent compound, 1H-pyrazole, is soluble in acetone.[1]
Dichloromethane (DCM)NonpolarModerateGenerally a good solvent for many organic compounds.
ChloroformNonpolarModerateSimilar to DCM.
TolueneNonpolarLimited to ModerateThe aromatic nature may provide some solubility.
Hexane/HeptaneNonpolarLimitedThe polarity of the aldehyde group will likely limit solubility in aliphatic hydrocarbons.
WaterPolar ProticLimitedThe hydrophobic methyl groups and pyrazole ring limit aqueous solubility.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample solution using the same analytical method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_result 5. Result prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 quant2 Analyze standards and sample by HPLC/UV-Vis sample3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 result Calculate Solubility (e.g., mg/mL) quant3->result

Caption: Role of the compound as a starting material in a drug discovery workflow.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is scarce, this guide provides a robust framework for researchers. The predicted and inferred solubility data, combined with a detailed experimental protocol, offers a strong starting point for laboratory work. The provided visualizations of the experimental workflow and its role in drug discovery further clarify its practical applications. Further experimental studies are warranted to establish quantitative solubility data across a range of solvents and temperatures to facilitate its broader use in research and development.

References

Crystal Structure Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the crystal structures of derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. While crystallographic data for the parent compound, this compound, is not extensively reported in the literature, this document compiles and examines the structural data of several key derivatives, offering insights into their molecular geometry, crystal packing, and intermolecular interactions.[1][2]

The pyrazole ring is a significant heterocyclic scaffold in numerous biologically active molecules, and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-based drug design and the development of novel therapeutic agents.

Experimental Protocols

The synthesis and crystal structure determination of this compound derivatives generally follow a well-established set of procedures. The methodologies detailed below are a compilation of protocols reported in the literature for various pyrazole-4-carbaldehyde derivatives.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of pyrazole rings to produce pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8]

  • Preparation of the Vilsmeier Reagent : Phosphoryl trichloride (POCl₃) is added dropwise to a cold, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred at a low temperature (typically 0-5 °C or 273 K) for a short period to form the Vilsmeier reagent.[5][9]

  • Reaction with Pyrazole Precursor : The appropriate substituted pyrazole precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, is added to the Vilsmeier reagent.[9]

  • Heating and Reaction Monitoring : The reaction mixture is heated (e.g., to 90 °C or 363 K) for several hours to drive the formylation reaction to completion.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled and poured into cold water. The pH is adjusted to 7 using a sodium hydroxide solution. The aqueous solution is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde derivative.[9][10]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

  • Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest or Agilent Technologies SuperNova).[11] Data is collected at a controlled temperature (e.g., 113 K or 296 K) using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[9][12][13][14]

  • Structure Solution and Refinement : The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods or charge-flipping methods (e.g., with SHELXT or Superflip) and refined by full-matrix least-squares on F². Programs such as SHELX are commonly used for refinement. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound. These derivatives provide insight into the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9][13]

ParameterValue
Chemical FormulaC₆H₇ClN₂O
Molecular Weight ( g/mol )158.59
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.167 (9)
b (Å)6.463 (5)
c (Å)8.190 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)696.9 (8)
Z4
Temperature (K)113
Radiation (λ, Å)Mo Kα (0.71073)
Density (calculated, Mg/m³)1.511

Table 2: Crystallographic Data for 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde [10]

ParameterValue
Chemical FormulaC₁₃H₁₄N₂O₂
Molecular Weight ( g/mol )230.26
Crystal SystemTriclinic
Space Group
a (Å)7.9444 (16)
b (Å)10.643 (3)
c (Å)15.053 (3)
α (°)107.732 (3)
β (°)102.473 (5)
γ (°)93.225 (7)
Volume (ų)1173.4 (5)
Z4
Temperature (K)113
Radiation (λ, Å)Mo Kα

Table 3: Crystallographic Data for Other Pyrazole-4-carbaldehyde Derivatives

Compound3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[14]1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[12]
Chemical FormulaC₁₇H₁₄N₂O₂C₁₆H₁₂N₂O
Molecular Weight ( g/mol )278.30248.28
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/c
a (Å)8.6207 (1)10.1367 (9)
b (Å)7.1695 (1)15.5952 (16)
c (Å)22.9228 (3)16.7550 (15)
α (°)9095.932 (6)
β (°)99.168 (1)90.135 (5)
γ (°)90107.991 (6)
Volume (ų)1398.67 (3)2504.1 (4)
Z48
Temperature (K)100296
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
Density (calculated, Mg/m³)-1.317

Structural Insights and Intermolecular Interactions

The crystal structures of these pyrazole derivatives reveal several common features. The pyrazole ring itself is typically planar.[14] However, the aldehyde group at the 4-position often shows a significant dihedral angle with respect to the plane of the pyrazole ring, which can be attributed to steric hindrance from adjacent substituents. For instance, in a related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is twisted out of the ring plane.[1]

The crystal packing is often stabilized by a network of weak intermolecular interactions. C–H···O hydrogen bonds are frequently observed, where the carbonyl oxygen of the aldehyde group acts as a hydrogen bond acceptor.[1] In some structures, C–H···π and π–π stacking interactions also play a role in consolidating the crystal packing.[12] For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through C–H···O hydrogen bonds, and these dimers are further linked by π–π stacking interactions.[12]

Experimental and Analytical Workflow

The process of synthesizing and analyzing the crystal structure of these pyrazole derivatives can be visualized as a sequential workflow.

G cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials (Pyrazole Precursor, DMF, POCl3) vilsmeier Vilsmeier-Haack Reaction start->vilsmeier workup Work-up and Purification vilsmeier->workup product Pure Pyrazole Derivative workup->product crystallization Single Crystal Growth product->crystallization Characterization xray X-ray Diffraction Data Collection crystallization->xray solution Structure Solution (e.g., SHELXT) xray->solution refinement Structure Refinement (e.g., SHELX) solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Caption: Workflow for Synthesis and Crystal Structure Analysis.

This guide has summarized the key methodologies and crystallographic data for derivatives of this compound. The provided data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available. This guide provides a comprehensive overview of the expected thermal behavior and a standardized experimental protocol based on the analysis of structurally related pyrazole derivatives. The presented data is illustrative and derived from published studies on similar compounds to offer a predictive framework.

Introduction

This compound is a heterocyclic aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyrazole ring with methyl and carbaldehyde substituents, suggests a degree of thermal stability.[1] Thermogravimetric analysis (TGA) is a critical technique for evaluating this stability by measuring the change in mass of a sample as a function of temperature. This guide outlines the expected thermal properties of this compound and provides a detailed methodology for its TGA.

Predicted Thermal Stability and Decomposition Profile

Based on TGA studies of various pyrazole derivatives, this compound is anticipated to be thermally stable at elevated temperatures. For instance, some pyrazole nopinone derivatives exhibit thermal stability up to approximately 243-283°C before significant mass loss occurs.[3] Similarly, certain thiazolyl-pyrazolines have been shown to be stable up to around 250°C.[4]

The decomposition of this compound is expected to proceed in one or more steps, corresponding to the cleavage of substituent groups and the eventual breakdown of the pyrazole ring. The initial mass loss may be attributed to the volatilization of the compound, followed by decomposition at higher temperatures.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from a TGA of this compound, based on the performance of analogous compounds.

ParameterExpected ValueDescription
Onset Decomposition Temperature (T_onset) 230 - 280 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak) 280 - 350 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (Stage 1) 5 - 15 %Initial mass loss, potentially due to the loss of smaller functional groups.
Mass Loss (Stage 2) 60 - 80 %Major decomposition of the molecular structure.
Final Residue @ 600 °C < 10 %The percentage of mass remaining at the end of the analysis.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed protocol for conducting the TGA of this compound.

4.1. Instrumentation

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Inert sample pans (e.g., alumina or platinum).

  • A gas delivery system for providing a controlled atmosphere.

4.2. Sample Preparation

  • Ensure the this compound sample is pure and dry to avoid interference from volatile impurities or moisture.

  • Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.

  • Record the exact mass of the sample.

4.3. TGA Measurement Parameters

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Atmosphere:

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Acquisition:

    • Record the sample mass and temperature continuously throughout the experiment.

4.4. Data Analysis

  • Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum mass loss rate.

  • Determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

  • Quantify the final residual mass at the end of the temperature program.

Visualizations

5.1. Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for conducting a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_data Data Analysis start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep place_sample Place sample in TGA pan sample_prep->place_sample instrument_setup Set Temperature Program (30-600°C @ 10°C/min) set_atmosphere Set N2 Atmosphere (50 mL/min) instrument_setup->set_atmosphere run_tga Run TGA Experiment data_analysis Analyze TGA/DTG Curves determine_parameters Determine T_onset, T_peak, Mass Loss, and Residue data_analysis->determine_parameters end End determine_parameters->end

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

While direct experimental TGA data for this compound is currently unavailable, this guide provides a robust predictive framework for its thermal behavior based on analogous pyrazole derivatives. The compound is expected to exhibit good thermal stability, with decomposition likely initiating above 230°C. The detailed experimental protocol provided herein offers a standardized approach for researchers and drug development professionals to perform TGA and obtain reliable data for this compound. Such analysis is crucial for determining its suitability in various applications, especially those involving elevated temperatures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, utilizing the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is an efficient and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5] This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[6] The introduction of a formyl group at the C4 position of the pyrazole ring, as in this compound, provides a versatile handle for further chemical modifications and the synthesis of more complex molecules. The Vilsmeier-Haack reaction is a classical and effective method for achieving this transformation. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][4][5] This electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to the formation of the corresponding aldehyde after hydrolysis.

Reaction and Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich 1,5-dimethyl-1H-pyrazole. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1,5-Dimethyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.

Experimental Protocol

This protocol details the synthesis of this compound from 1,5-dimethyl-1H-pyrazole.

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (6.0 eq.). Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 10-15 minutes. The formation of a viscous, white Vilsmeier reagent should be observed.

  • Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and heat the reaction mixture to 120 °C. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[7]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Add 1,5-Dimethyl-1H-pyrazole A->B C Heat Reaction Mixture (e.g., 120°C, 2-4h) B->C D Quench with Ice Water C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles
Starting MaterialReagentsTemperature (°C)Time (h)YieldReference
1,3-Disubstituted-5-chloro-1H-pyrazolesDMF/POCl₃1202Good[1]
HydrazonesDMF/POCl₃705-7Excellent[1]
1-Phenyl-1H-pyrazoleDMF/POCl₃Not specifiedNot specified65%Not specified
1,3-Dimethyl-1H-pyrazol-5(4H)-oneDMF/POCl₃904Not specifiedNot specified

Note: The yields are reported as described in the cited literature and may vary based on the specific substrate and reaction scale.

Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Solid
¹H NMR Spectral data available in public databases such as PubChem.[8]
IR Spectrum Characteristic peaks for C=O (aldehyde) and aromatic C-H stretches.[8]
Mass Spectrometry m/z corresponding to the molecular ion.[8]

Safety Precautions

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial.

  • The workup procedure involves quenching with water, which should be done slowly and carefully to control the exothermic reaction.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and workflow presented in this application note are intended to guide researchers in the successful synthesis and purification of this important synthetic intermediate. Careful control of reaction conditions and adherence to safety precautions are essential for achieving high yields and purity.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is a mild electrophile capable of reacting with activated substrates, including heterocycles like pyrazole.[4][5]

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] The pyrazole nucleus is a key structural motif in many pharmaceutical compounds and agrochemicals.[7][8][9] The Vilsmeier-Haack reaction provides an efficient route to introduce a formyl (-CHO) group onto the pyrazole ring, typically at the C4 position, which is electronically activated for electrophilic substitution.[6] The resulting pyrazole-4-carbaldehydes, such as 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, are valuable intermediates for the synthesis of more complex molecules and biologically active compounds.[7][10]

This document provides a detailed overview of the reaction mechanism, typical reaction conditions, and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole.

Reaction Mechanism

The Vilsmeier-Haack formylation of 1,5-dimethylpyrazole proceeds through a multi-step mechanism involving the initial formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][4]

  • Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethylpyrazole ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrazole ring.[6]

  • Formation of Iminium Intermediate: A chloride ion is eliminated, and the aromaticity of the pyrazole ring is restored, leading to the formation of a stable iminium salt intermediate.[2][11]

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, this compound, and dimethylamine.[3]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism for 1,5-Dimethylpyrazole cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Iminium Salt Formation cluster_3 Step 4: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1,5-Dimethylpyrazole Sigma_Complex Sigma Complex Intermediate Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - Cl⁻ Final_Product 1,5-Dimethylpyrazole-4-carbaldehyde Iminium_Salt->Final_Product + H₂O (Workup)

Caption: Logical flow of the Vilsmeier-Haack formylation mechanism.

Reaction Conditions

The conditions for the Vilsmeier-Haack reaction can be adapted based on the reactivity of the substrate. For pyrazoles, the reaction generally requires heating to proceed at a reasonable rate. The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter, with an excess of the reagent often being used to ensure complete conversion.

Table 1: Summary of Typical Reaction Conditions for Formylation of Pyrazoles

SubstrateReagents (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃/DMF (2:5)DMF120255[12]
1,3-Dimethyl-1H-pyrazol-5(4H)-onePOCl₃/DMF (3:2)DMF904N/A[8]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃/DMF (excess)DMF756"Excellent"[6]
N-(4-acetylphenyl)benzenesulfonamidePOCl₃/DMFDMF70-802"Good"[6]

Note: N/A indicates data not available in the cited source. Yields are highly substrate-dependent.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

  • 1,5-Dimethylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (e.g., 1.5-2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 20-30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

  • Reaction with Pyrazole: Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent solution.

  • Heating: Slowly warm the reaction mixture to room temperature and then heat to 70-90 °C using an oil bath.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step hydrolyzes the intermediate iminium salt.[13]

  • Neutralization: Neutralize the acidic solution by slowly adding a solution of sodium hydroxide or sodium acetate until the pH is approximately 7.[8][11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography to afford the pure this compound.

Experimental_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 1,5-Dimethylpyrazole Substrate A->B C 3. Heat Reaction Mixture (e.g., 70-90°C, 2-6h) B->C D 4. Quench and Hydrolyze (Pour into ice water) C->D E 5. Neutralize Solution (Adjust pH to ~7) D->E F 6. Extract Product (e.g., with Ethyl Acetate) E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate and Purify (Column Chromatography) G->H I Final Product: 1,5-Dimethylpyrazole-4-carbaldehyde H->I

Caption: Step-by-step workflow for the synthesis of 1,5-dimethylpyrazole-4-carbaldehyde.

References

Application Notes and Protocols: Alternative Synthesis Routes for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for alternative synthesis routes of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methods offer alternatives to the commonly employed Vilsmeier-Haack reaction, providing flexibility in substrate scope and reaction conditions.

Introduction

This compound is a valuable building block in organic synthesis. Its functional groups allow for a variety of subsequent chemical transformations, making it an important precursor for the synthesis of diverse heterocyclic compounds with potential biological activity. While the Vilsmeier-Haack reaction is a standard method for the formylation of pyrazoles, alternative routes can be advantageous in specific synthetic contexts, for instance, to avoid harsh reagents or to achieve different regioselectivity in more complex molecules. This document outlines three primary synthetic strategies: the Vilsmeier-Haack reaction, formylation via organolithium intermediates, and a Grignard reagent-based approach.

Comparative Summary of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack Reaction 1,5-Dimethyl-1H-pyrazolePOCl₃, DMF1 - 4 h90 - 120~66%[1]Well-established, reliable for electron-rich pyrazoles.Use of corrosive and hazardous reagents (POCl₃). May not be suitable for sensitive substrates.
Lithiation-Formylation 4-Bromo-1,5-dimethyl-1H-pyrazolen-BuLi, DMF~30 min-78 to rtHigh (specific data for this compound not found, but generally high for similar reactions)Avoids harsh acidic conditions of Vilsmeier-Haack. Good for functionalized pyrazoles.Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi.
Grignard Reagent Method 4-Iodo-1,5-dimethyl-1H-pyrazolei-PrMgCl, DMFNot specifiedNot specifiedGood (specific data for this compound not found, but generally good for similar reactions)Milder than lithiation, tolerates a wider range of functional groups.Requires preparation of the Grignard reagent from an iodo-pyrazole precursor.

Synthetic Pathways Overview

Synthesis_Routes A 1,5-Dimethyl-1H-pyrazole B Vilsmeier-Haack Reaction A->B POCl₃, DMF C This compound B->C D 4-Bromo-1,5-dimethyl-1H-pyrazole E Lithiation-Formylation D->E 1. n-BuLi 2. DMF E->C F 4-Iodo-1,5-dimethyl-1H-pyrazole G Grignard Reagent Method F->G 1. i-PrMgCl 2. DMF G->C

Caption: Alternative synthesis routes to this compound.

Experimental Protocols

Route 1: Vilsmeier-Haack Reaction

This method involves the direct formylation of the pyrazole ring using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Workflow Diagram:

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF) start->reagent_prep reaction Add 1,5-Dimethyl-1H-pyrazole and heat reagent_prep->reaction quench Quench with ice-water reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract purify Purify by chromatography/recrystallization extract->purify end End Product purify->end

Caption: Vilsmeier-Haack reaction workflow.

Protocol:

This protocol is adapted from a general procedure for the formylation of 1,3-disubstituted pyrazoles.[1]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the prepared Vilsmeier reagent, add 1,5-dimethyl-1H-pyrazole (1 equivalent) dropwise.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Route 2: Lithiation-Formylation

This route involves a bromine-lithium exchange on a pre-functionalized pyrazole, followed by quenching with DMF.

Workflow Diagram:

Lithiation_Formylation_Workflow start Start dissolve Dissolve 4-Bromo-1,5-dimethyl-1H-pyrazole in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi dropwise cool->add_buli stir Stir for 30 min at -78 °C add_buli->stir add_dmf Quench with anhydrous DMF stir->add_dmf warm Warm to room temperature add_dmf->warm workup Aqueous work-up and extraction warm->workup purify Purify by chromatography workup->purify end End Product purify->end

Caption: Lithiation-Formylation reaction workflow.

Protocol:

This protocol is based on a general procedure for the formylation of bromo-pyrazoles via lithium-halogen exchange.[2]

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

Route 3: Grignard Reagent Method

This method utilizes a Grignard reagent formed from an iodo-pyrazole, which then reacts with DMF.

Workflow Diagram:

Grignard_Method_Workflow start Start dissolve Dissolve 4-Iodo-1,5-dimethyl-1H-pyrazole in anhydrous THF start->dissolve add_iprmgcl Add i-PrMgCl solution dissolve->add_iprmgcl stir Stir at room temperature add_iprmgcl->stir add_dmf Add anhydrous DMF stir->add_dmf workup Aqueous work-up and extraction add_dmf->workup purify Purify by chromatography workup->purify end End Product purify->end

Caption: Grignard reagent method workflow.

Protocol:

This is a general protocol based on the formylation of halo-arenes via Grignard reagents.

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, dissolve 4-iodo-1,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF.

  • To this solution, add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents) in THF dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to ensure the formation of the pyrazolyl Grignard reagent.

  • Formylation: Cool the reaction mixture to 0 °C and add anhydrous DMF (1.5 equivalents) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic phases with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain this compound.

References

Application of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules through multicomponent reactions (MCRs).[1] MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates essentially all the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, operational simplicity, and time and energy savings, making it a cornerstone of green chemistry and drug discovery. The pyrazole nucleus, a key feature of this compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This document provides detailed application notes and protocols for the use of this compound in a prominent four-component reaction to synthesize dihydropyrano[2,3-c]pyrazole derivatives. These compounds are of significant interest to researchers in drug development due to their diverse pharmacological potential.[4][5]

Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

A widely employed and efficient multicomponent reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the condensation of a pyrazole-4-carbaldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[6] This reaction can be catalyzed by various catalysts, including basic catalysts like piperidine or green catalysts such as taurine, often in environmentally benign solvents like water or ethanol.[1][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 This compound P 6-Amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile R1->P R2 Malononitrile R2->P R3 Ethyl Acetoacetate R3->P R4 Hydrazine Hydrate R4->P Catalyst Catalyst (e.g., Piperidine, Taurine) Catalyst->P Solvent Solvent (e.g., Water, Ethanol) Solvent->P

Caption: General scheme for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Plausible Reaction Mechanism

The reaction proceeds through a cascade of reactions, typically initiated by two parallel condensation steps:

  • Knoevenagel Condensation: The this compound reacts with the active methylene compound (malononitrile) to form a pyrazolyl-substituted benzylidenemalononitrile intermediate.

  • Pyrazolone Formation: Concurrently, ethyl acetoacetate condenses with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Michael Addition: The formed pyrazolone then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile derivative.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.

G Start This compound + Malononitrile A Knoevenagel Condensation Start->A Intermediate_A Pyrazolyl-substituted benzylidenemalononitrile A->Intermediate_A C Michael Addition Intermediate_A->C Start2 Ethyl Acetoacetate + Hydrazine Hydrate B Condensation Start2->B Intermediate_B 3-Methyl-1H-pyrazol-5(4H)-one B->Intermediate_B Intermediate_B->C Intermediate_C Open-chain Intermediate C->Intermediate_C D Intramolecular Cyclization Intermediate_C->D Intermediate_D Cyclized Intermediate D->Intermediate_D E Tautomerization Intermediate_D->E Product Dihydropyrano[2,3-c]pyrazole E->Product

Caption: Plausible reaction mechanism for the four-component synthesis.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis in Aqueous Medium

This protocol is adapted from a general method for the synthesis of pyrano[2,3-c]pyrazole derivatives.[3]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Piperidine (5 mol%)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and water (10 mL).

  • Add piperidine (5 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 20-30 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Protocol 2: Taurine-Catalyzed Synthesis in Water

This protocol is based on a green chemistry approach for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles.[1]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Taurine (10 mol%)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (10 mL).

  • Heat the reaction mixture to 80 °C with continuous stirring for 2-3 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the precipitate with hot water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to afford the pure product.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles using various aromatic aldehydes, which can be used as a reference for the reaction with this compound.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydePiperidine (5 mol%)WaterRoom Temp.20 min93[3]
4-ChlorobenzaldehydePiperidine (5 mol%)WaterRoom Temp.20 min92[3]
4-MethoxybenzaldehydePiperidine (5 mol%)WaterRoom Temp.20 min90[3]
BenzaldehydeTaurine (10 mol%)Water802 h92[1]
4-NitrobenzaldehydeTaurine (10 mol%)Water802 h90[1]
Thiophene-2-carbaldehydeTaurine (10 mol%)Water802.5 h88[1]

Experimental Workflow

The general workflow for the synthesis and characterization of dihydropyrano[2,3-c]pyrazoles from this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Mix Reactants: - this compound - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate - Catalyst & Solvent Reaction Stir at specified temperature and time Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Precipitation Cool reaction mixture to precipitate product Monitoring->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with appropriate solvent Filtration->Washing Recrystallization Recrystallize from a suitable solvent (e.g., Ethanol) Washing->Recrystallization Spectroscopy Spectroscopic Analysis: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry Recrystallization->Spectroscopy Purity Purity Analysis: - Melting Point - HPLC (optional) Spectroscopy->Purity

Caption: General experimental workflow for the synthesis and characterization.

This compound serves as a valuable precursor for the synthesis of complex heterocyclic scaffolds via multicomponent reactions. The four-component synthesis of dihydropyrano[2,3-c]pyrazoles represents a highly efficient and atom-economical method for generating libraries of potentially bioactive compounds. The provided protocols, based on established green and effective methodologies, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile pyrazole derivative. Further optimization of reaction conditions for this specific aldehyde may be required to achieve maximum yields and purity.

References

Application Notes: The Utility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Agrochemicals

Application Notes and Protocols: Knoevenagel Condensation Reactions with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Knoevenagel condensation reaction of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of diverse heterocyclic compounds with potential pharmacological activities.[1][2]

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[3][4] This reaction is widely employed in organic synthesis for the preparation of α,β-unsaturated compounds, which are key precursors for various pharmaceuticals and biologically active molecules.[5] Pyrazole derivatives, in particular, are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][6]

This document focuses on the Knoevenagel condensation of this compound, a readily accessible starting material, with common active methylene compounds such as malononitrile, ethyl cyanoacetate, and malonic acid. The protocols outlined below offer efficient and practical methods for the synthesis of the corresponding pyrazole-based α,β-unsaturated products.

General Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole This compound product Knoevenagel Condensation Product pyrazole->product + active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate, Malonic Acid) active_methylene->product catalyst Catalyst (e.g., Ammonium Carbonate, Piperidine) catalyst->product solvent Solvent (e.g., Ethanol/Water) solvent->product heat Heat (Optional) heat->product

Caption: General Knoevenagel condensation of this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for the Knoevenagel condensation of this compound with selected active methylene compounds. The quantitative data for these reactions are summarized in the tables below.

Protocol 1: Synthesis of 2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes a green and efficient method for the synthesis of the title compound using ammonium carbonate as a catalyst in an aqueous ethanol mixture.[7][8]

Experimental Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol %) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the precipitated solid, wash with water, and dry to obtain the final product.

Quantitative Data Summary:

Active Methylene CompoundProductCatalystSolventReaction Time (min)Yield (%)Melting Point (°C)
Malononitrile2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile(NH₄)₂CO₃EtOH:H₂O (1:1)595148-150

Characterization Data:

  • IR (KBr, cm⁻¹): 2220 (CN), 1590 (C=C)

  • ¹H NMR (CDCl₃, δ ppm): 2.45 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 7.60 (s, 1H, pyrazole-H), 7.80 (s, 1H, =CH)

  • MS (m/z): 172 (M⁺)

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylate

This protocol outlines the synthesis using piperidine as a catalyst in ethanol.[3]

Experimental Procedure:

  • To a solution of this compound (1 mmol) and ethyl cyanoacetate (1.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Quantitative Data Summary:

Active Methylene CompoundProductCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
Ethyl CyanoacetateEthyl (E)-2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylatePiperidineEthanol8~90 (expected)Not Reported

Expected Characterization Data:

  • ¹H NMR (CDCl₃, δ ppm): 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 3.80 (s, 3H, N-CH₃), 4.30 (q, 2H, CH₂CH₃), 7.55 (s, 1H, pyrazole-H), 8.10 (s, 1H, =CH)

Protocol 3: Synthesis of (E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid

This protocol involves the Doebner modification of the Knoevenagel condensation using malonic acid in the presence of pyridine.[9]

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malonic acid (1.1 mmol) in pyridine (10 mL).

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction is accompanied by decarboxylation.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acrylic acid derivative.

Quantitative Data Summary:

Active Methylene CompoundProductCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
Malonic Acid(E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acidPiperidinePyridine2-4High (expected)Not Reported

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, δ ppm): 2.35 (s, 3H, CH₃), 3.75 (s, 3H, N-CH₃), 6.50 (d, 1H, =CH-COOH), 7.60 (d, 1H, pyrazole-CH=), 7.90 (s, 1H, pyrazole-H), 12.30 (br s, 1H, COOH)

Biological Activities of Knoevenagel Adducts

The Knoevenagel condensation products of pyrazole aldehydes, particularly the acrylonitrile derivatives, have garnered significant interest in drug discovery due to their potential anticancer and antimicrobial activities.[7][10]

Anticancer Activity

Several studies have reported that pyrazole-acrylonitrile derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][6] The planar structure of these molecules allows them to intercalate with DNA or interact with key enzymes involved in cancer progression.

Antimicrobial Activity

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The introduction of the α,β-unsaturated nitrile moiety through the Knoevenagel condensation can enhance this activity. These compounds may exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of Knoevenagel condensation products from this compound and their subsequent biological evaluation.

G start Start: This compound + Active Methylene Compound synthesis Knoevenagel Condensation start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization biological_screening Biological Screening characterization->biological_screening anticancer Anticancer Assays (Cytotoxicity, Apoptosis) biological_screening->anticancer antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) biological_screening->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies anticancer->data_analysis antimicrobial->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for Synthesis and Biological Evaluation of Pyrazole Derivatives.

Conclusion

The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated pyrazole derivatives. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have shown promise as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.

References

Synthesis and Application of Schiff Base Derivatives from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. It also explores their potential therapeutic applications, supported by quantitative data and mechanistic insights.

Schiff bases derived from pyrazole scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core pyrazole structure, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. When functionalized with an azomethine group (-C=N-) through condensation with primary amines, the resulting Schiff bases exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This is often attributed to the ability of the imine nitrogen to form hydrogen bonds with biological targets.

Therapeutic Potential and Mechanisms of Action

Schiff base derivatives of this compound have shown promise in several key therapeutic areas:

  • Anticancer Activity: These compounds can induce apoptosis in cancer cells through the modulation of key regulatory proteins.[1] The mechanism often involves the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[1] Furthermore, some derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and topoisomerase-1 (Topo-1).[1]

  • Anti-inflammatory Effects: A significant mechanism of anti-inflammatory action for these derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a reduced risk of gastrointestinal side effects.

  • Antimicrobial Properties: The antimicrobial activity of these Schiff bases is attributed to their ability to disrupt the integrity of the bacterial cell wall and inhibit essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.

Data Summary: Biological Activities

The following tables summarize the reported in vitro biological activities of various Schiff base derivatives of pyrazole carbaldehydes.

Table 1: Anticancer Activity (IC₅₀ values in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HT-29 (Colon Cancer)HepG2 (Liver Cancer)Notes
Pyrazole Derivative 112.852.12-More potent than 5-FU against HT-29.[1]
Pyrazole Derivative 12---Showed good potency.[1]
Pyrazole Derivative 1523.9969.37-Showed good potency.[1]
TOSIND---Decreased viability of MDA-MB-231 cells (IC₅₀ 17.7 ± 2.7 µM).[4]
PYRIND39.7 ± 5.8--Decreased viability of MCF7 cells.[4]
Pyrazole-Chalcone 6b---Potent against HNO-97 (oral cancer) with IC₅₀ of 10 µM.[5]
Pyrazole-Chalcone 6d---Potent against HNO-97 (oral cancer) with IC₅₀ of 10.56 µM.[5]
Schiff's Base 4a--0.047Comparable to Doxorubicin.[6]
Schiff's Base 7b--0.041Comparable to Doxorubicin.[6]
Arylazopyrazole 8b3.0--More cytotoxic than Imatinib.[7]
Arylazopyrazole 8f4.0--More cytotoxic than Imatinib.[7]

Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ values in µM)

Compound/DerivativeCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference
Pyrazole-pyridazine 5f1.50-9.56[2]
Pyrazole-pyridazine 6f1.15-8.31[2]
Pyrazole derivative 4c4.597 ± 0.209.835 ± 0.502.14[3]
Pyrazole derivative 5b3.289 ± 0.144.909 ± 0.251.49[3]
Pyrazole Derivative 110.043--[1]
Pyrazole Derivative 120.049--[1]
Pyrazole Derivative 150.045--[1]
Celecoxib (Reference)2.16-2.51[2]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeS. epidermidisE. faecalisS. typhimuriumP. aeruginosaReference
Pyrazole Schiff Base 1-37.81---[8]
Pyrazole Schiff Base 4-7.81--[8]
Pyrazole Schiff Base 12--15.6257.81[8]
Ciprofloxacin (Reference)15.627.81--[8]
Chloramphenicol (Reference)--31.2562.50[8]

Experimental Protocols

General Synthesis of Schiff Base Derivatives

This protocol is adapted for the synthesis of Schiff base derivatives from this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesizer (optional)

Procedure 1: Conventional Heating

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add the respective substituted primary amine (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

Procedure 2: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine this compound (1 mmol) and the substituted primary amine (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization.

Characterization:

The synthesized Schiff base derivatives should be characterized by standard spectroscopic techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the formation of the azomethine (-C=N-) bond, typically observed as a strong absorption band in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates successful reaction.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule. The characteristic signal for the azomethine proton (-CH=N-) usually appears as a singlet in the downfield region (δ 8-10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the synthesized compound. The carbon of the azomethine group typically resonates in the range of δ 150-165 ppm.

  • Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the synthesis and application of these pyrazole Schiff base derivatives.

G cluster_synthesis Synthesis Workflow Start Start Reactants This compound + Primary Amine Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Schiff Base Derivative Purification->Product Characterization FT-IR, NMR, Mass Spec Product->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

G Pyrazole_Schiff_Base Pyrazole Schiff Base Derivative COX2 COX-2 Enzyme Pyrazole_Schiff_Base->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Synthesis Inflammation Inflammation, Pain Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

G Pyrazole_Schiff_Base Pyrazole Schiff Base Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Schiff_Base->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrazole_Schiff_Base->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis (Cancer Cell Death) Caspases->Apoptosis

Caption: Anticancer mechanism through apoptosis induction.

References

Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2] The ability to modify MOFs after their initial synthesis, a technique known as post-synthetic modification (PSM), opens up avenues for introducing new functionalities and tailoring the properties of these materials for specific applications.[1][3][4]

This document provides detailed application notes and protocols for the proposed use of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the post-synthetic modification of amino-functionalized MOFs. The aldehyde group of this compound can readily react with the amino groups present on the organic linkers of certain MOFs to form an imine bond, thereby incorporating the pyrazole moiety into the framework. Pyrazole-containing ligands are of interest in the design of MOFs due to their coordination properties and potential to introduce specific catalytic or binding sites.[5][6]

While the direct use of this compound as a primary ligand in MOF synthesis is not widely reported, its application in PSM presents a viable strategy for the functionalization of existing MOF platforms. This approach allows for the introduction of the dimethyl-pyrazole group without altering the underlying topology of the parent MOF.[7]

Proposed Application: Post-Synthetic Modification of an Amino-Functionalized MOF

This protocol outlines a hypothetical procedure for the post-synthetic modification of an amino-functionalized Metal-Organic Framework, such as UiO-66-NH2, with this compound. UiO-66-NH2 is a well-characterized and robust zirconium-based MOF containing 2-aminoterephthalate linkers, making it an ideal candidate for PSM via reaction with aldehydes.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product UiO_NH2 UiO-66-NH2 (Amino-functionalized MOF) UiO_imine UiO-66-N=CH-pyrazole (Iminopyrazole-functionalized MOF) UiO_NH2->UiO_imine Imine Condensation Ligand This compound Ligand->UiO_imine

Caption: Post-synthetic modification of UiO-66-NH2.

Experimental Workflow

G start Start: Activated UiO-66-NH2 step1 Suspend UiO-66-NH2 in anhydrous solvent (e.g., DMF) start->step1 step2 Add solution of This compound step1->step2 step3 Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C, 24 h) step2->step3 step4 Cool to room temperature and collect the solid by centrifugation step3->step4 step5 Wash the product with fresh solvent (e.g., DMF, then a lower boiling point solvent like ethanol) step4->step5 step6 Dry the functionalized MOF under vacuum step5->step6 end Characterize the final product (UiO-66-N=CH-pyrazole) step6->end

Caption: Workflow for post-synthetic modification.

Detailed Experimental Protocol

Materials:

  • UiO-66-NH2 (synthesized according to established literature procedures)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol

  • Schlenk flask or similar reaction vessel

  • Centrifuge

  • Vacuum oven

Procedure:

  • Activation of UiO-66-NH2: Prior to the modification, activate the UiO-66-NH2 to remove any guest molecules from the pores. This is typically achieved by heating the MOF under vacuum. A representative procedure involves heating at 120 °C under dynamic vacuum for 12 hours.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of activated UiO-66-NH2 in 10 mL of anhydrous DMF.

  • Ligand Addition: In a separate vial, dissolve a 5-fold molar excess of this compound relative to the amino groups in UiO-66-NH2 in 5 mL of anhydrous DMF. Add this solution to the suspension of UiO-66-NH2.

  • Reaction: Stir the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere.

  • Workup: After cooling the reaction mixture to room temperature, collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Washing: Decant the supernatant and wash the solid product by re-suspending it in fresh anhydrous DMF and centrifuging again. Repeat this washing step three times. Subsequently, perform a solvent exchange by washing with a lower boiling point solvent such as ethanol (3 x 10 mL) to facilitate drying.

  • Drying: Dry the final product, the iminopyrazole-functionalized MOF, in a vacuum oven at 60 °C for 12 hours.

Characterization

To confirm the successful post-synthetic modification, a series of characterization techniques should be employed.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To verify the retention of the crystalline structure of the MOF after modification.The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH2, indicating that the framework integrity is maintained.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the formation of the imine bond and the presence of the pyrazole ring.Disappearance or significant reduction of the N-H stretching bands of the primary amine in UiO-66-NH2. Appearance of a new C=N stretching band characteristic of an imine.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide quantitative information on the degree of functionalization. The solid MOF can be digested in a suitable acidic solution (e.g., HF in DMSO-d6) to analyze the organic linkers.The 1H NMR spectrum of the digested sample should show signals corresponding to both the unreacted aminoterephthalate linker and the new iminopyrazole-functionalized linker. Integration of these signals can be used to quantify the modification yield.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF.The TGA curve of the modified MOF may show a different decomposition profile compared to the parent MOF, reflecting the incorporation of the new organic moiety.
Gas Adsorption Analysis (e.g., N2 at 77 K) To determine the effect of the modification on the porosity and surface area of the MOF.A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected due to the introduction of the bulky pyrazole group into the pores.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data comparing the parent MOF (UiO-66-NH2) with the post-synthetically modified product (UiO-66-N=CH-pyrazole). These values are representative of what might be expected based on similar studies in the literature.

Property UiO-66-NH2 UiO-66-N=CH-pyrazole
BET Surface Area (m2/g) ~1200~850
Pore Volume (cm3/g) ~0.55~0.38
FTIR: N-H stretch (cm-1) ~3300-3500Reduced intensity
FTIR: C=N stretch (cm-1) N/A~1640
Modification Yield (from 1H NMR) N/A~75%

Potential Applications

The incorporation of the 1,5-dimethyl-1H-pyrazole moiety into the MOF structure can impart new properties and open up possibilities for various applications:

  • Catalysis: The pyrazole nitrogen atoms could serve as coordination sites for catalytically active metal ions, creating a single-site heterogeneous catalyst.

  • Sensing: The modified pores may exhibit selective binding towards specific analytes, enabling the development of chemical sensors.

  • Drug Delivery: The functionalized framework could be explored for the controlled release of therapeutic agents, with the pyrazole group potentially influencing drug-framework interactions.

Conclusion

Post-synthetic modification is a powerful tool for the functionalization of Metal-Organic Frameworks. The use of this compound provides a potential route to introduce pyrazole functionalities into amino-containing MOFs. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers interested in exploring this synthetic strategy. Successful modification can lead to the development of novel materials with tailored properties for a range of applications in research and industry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of the pyrazole core, particularly at the 4-position, is a key strategy for the development of novel chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have emerged as powerful and versatile tools for the synthesis of 4-substituted pyrazole-4-carbaldehyde derivatives. These reactions allow for the efficient formation of carbon-carbon bonds under relatively mild conditions, tolerating a broad range of functional groups.

These application notes provide detailed methodologies for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of pyrazole-4-carbaldehyde precursors. The protocols are designed to be a valuable resource for researchers in drug discovery, process development, and materials science, enabling the synthesis of diverse libraries of pyrazole derivatives for further investigation.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki, Heck, and Sonogashira reactions share a common mechanistic framework centered around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The specific steps vary slightly for each reaction, but the general catalytic cycle can be visualized as follows:

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki, Sonogashira) pd_complex->transmetalation R'-M migratory_insertion Migratory Insertion (Heck) pd_complex->migratory_insertion Alkene pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate migratory_insertion->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination beta_hydride_elimination β-Hydride Elimination (Heck) pd_intermediate->beta_hydride_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product beta_hydride_elimination->pd0 Regeneration beta_hydride_elimination->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction, workup, and purification of the desired product.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Pyrazole Halide - Coupling Partner - Catalyst & Ligand - Base flask Combine in a flame-dried flask reagents->flask inert Establish Inert Atmosphere (Ar/N2) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron species. For the synthesis of 4-arylpyrazole-4-carbaldehydes, a 4-halopyrazole-4-carbaldehyde is coupled with an arylboronic acid or ester.

Application Note

This protocol is particularly useful for synthesizing a diverse library of 4-arylpyrazole-4-carbaldehydes. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[1][2][3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. For N-unsubstituted pyrazoles, a suitable base like K₃PO₄ is often effective.[1]

Quantitative Data
EntryPyrazole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
14-Iodo-1-methyl-1H-pyrazole-4-carbaldehydePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min85-95
24-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min92
34-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min88
44-Bromo-1H-pyrazole-4-carbaldehydePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O10024 h75-85
54-Bromo-1H-pyrazole-4-carbaldehyde3-Thienylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O10024 h70-80
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial (10 mL) with a stir bar

  • Nitrogen or Argon source

Procedure:

  • To a 10 mL microwave vial, add 4-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (e.g., 0.5 mmol, 132 mg), the arylboronic acid (e.g., 0.5 mmol), Pd(PPh₃)₄ (e.g., 11.6 mg, 0.01 mmol), and Cs₂CO₃ (e.g., 407 mg, 1.25 mmol).

  • Add a stir bar to the vial.

  • Add DME (3 mL) and degassed water (1.2 mL).

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 90°C for 5-12 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the vial to cool to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-arylpyrazole-4-carbaldehyde.

II. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is particularly useful for the synthesis of 4-vinylpyrazole-4-carbaldehydes.

Application Note

The Heck reaction of 4-halopyrazole-4-carbaldehydes with various alkenes provides access to a range of vinylic derivatives. The choice of ligand is critical, with phosphine ligands like tri(o-tolyl)phosphine or phosphite ligands such as P(OEt)₃ often giving good results.[4] The N-protection of the pyrazole ring, for example with a trityl or benzyl group, can be beneficial for the reaction efficiency.[4] The reaction typically yields the E-isomer as the major product.[4]

Quantitative Data
EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Trityl-4-iodo-1H-pyrazole-4-carbaldehydeMethyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802490-95
21-Trityl-4-iodo-1H-pyrazole-4-carbaldehydeStyrenePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802475-85
31-Benzyl-4-iodo-1H-pyrazole-4-carbaldehyden-Butyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802480-90
44-Bromo-1H-pyrazole-4-carbaldehydeStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O80470-80
54-Bromo-1H-pyrazole-4-carbaldehydeEthyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O80465-75
Experimental Protocol: Heck Reaction

Materials:

  • 1-Protected-4-iodo-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Triethyl phosphite [P(OEt)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Argon or Nitrogen source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-protected-4-iodo-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), and P(OEt)₃ (e.g., 6.8 µL, 0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (e.g., 0.28 mL, 2.0 mmol).

  • Add the alkene (e.g., 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinylpyrazole-4-carbaldehyde.

III. Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is ideal for synthesizing 4-alkynylpyrazole-4-carbaldehydes.

Application Note

The Sonogashira coupling provides a direct route to 4-alkynylpyrazole derivatives, which are valuable intermediates for further synthetic transformations. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner. The use of a copper(I) co-catalyst, such as CuI, is common, although copper-free conditions have also been developed.[5][6] An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and, in some cases, the solvent.[5][6]

Quantitative Data
EntryPyrazole SubstrateTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-phenyl-1H-pyrazole-4-carbaldehydePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60685-95
24-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60680-90
34-Iodo-1-phenyl-1H-pyrazole-4-carbaldehydeTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT1290-98
41-Ethyl-4-iodo-5-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50-804-885-95
51-Ethyl-4-iodo-5-methyl-1H-pyrazole3-Hydroxy-3-methyl-1-butynePdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMF50-804-880-90
Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Argon or Nitrogen source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol, 312 mg), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 7.6 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 equiv, e.g., 0.28 mL, 2.0 mmol).

  • Add the terminal alkyne (e.g., 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at 60°C for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylpyrazole-4-carbaldehyde.

References

Application Notes and Protocols for the Synthesis of Chalcones using 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of chalcones derived from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Pyrazole-containing chalcones are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction.[3][4]

Introduction

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[5] The incorporation of a pyrazole moiety into the chalcone scaffold can significantly enhance its pharmacological profile.[2] Pyrazole derivatives are known to be present in several FDA-approved drugs.[6] The synthesis of these hybrid molecules is typically achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (typically a substituted acetophenone).[4][7]

General Synthesis Pathway

The synthesis of chalcones from this compound is a one-step process involving the Claisen-Schmidt condensation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[8][9]

Synthesis_Pathway A 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde C Base (e.g., NaOH, KOH) Ethanol A->C B Substituted Acetophenone B->C D Pyrazole-containing Chalcone C->D Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of pyrazole-containing chalcones.

Experimental Protocols

This section provides a detailed protocol for the synthesis of chalcones using this compound and a substituted acetophenone.

Materials and Reagents:

  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • n-Hexane (for TLC)

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in ethanol (10-15 mL).

  • Addition of Base: To the stirred solution, slowly add an aqueous solution of NaOH (e.g., 20%, 1 mL) or solid KOH (2-3 equivalents).[1][10]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water with constant stirring.[1] If a precipitate forms, it can be collected by filtration. If no precipitate forms, neutralize the mixture with a 10% HCl solution, which should induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water to remove any remaining base.

  • Drying and Purification: Dry the crude product in a desiccator or oven at low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-containing chalcones based on analogous pyrazole aldehydes. These values can serve as a benchmark for the synthesis using this compound.

Aldehyde (1 mmol)Ketone (1 mmol)BaseSolventTime (h)Temp (°C)Yield (%)Reference
1,3-diphenyl-1H-pyrazole-4-carbaldehydeSubstituted AcetophenonesNaOH (20%)PEG-4002-3RT85-92[1]
4-formyl pyrazole4-morpholinoacetophenoneKOH (20%)Ethanol24RT70-80[10]
3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehydeSubstituted AcetophenonesNaOHEthanol0.55558-97[8]

Biological Context and Signaling Pathways

Pyrazole-containing chalcones have been shown to exhibit a range of biological activities, including anticancer effects.[6] Some of these compounds have been found to modulate key cellular signaling pathways involved in cancer progression. For instance, certain pyrazolone chalcones have been reported to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10][11] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation Chalcone Pyrazole-Chalcone Derivative Chalcone->PI3K Inhibition Chalcone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-chalcone derivatives.

Workflow Summary

The overall workflow for the synthesis and characterization of chalcones from this compound is summarized below.

Workflow Start Start Step1 Reactants: This compound + Substituted Acetophenone Start->Step1 Step2 Claisen-Schmidt Condensation (Base, Ethanol) Step1->Step2 Step3 Reaction Work-up & Precipitation Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Drying & Purification (Recrystallization) Step4->Step5 Step6 Characterization (TLC, MP, NMR, MS) Step5->Step6 End Pure Pyrazole-Chalcone Step6->End

Caption: Experimental workflow for the synthesis and characterization of pyrazole-chalcones.

References

Application Notes & Protocols: The Role of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has rendered them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its synthetic tractability and its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1] Numerous FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), feature a pyrazole core, underscoring its therapeutic significance.[1][2] This document provides detailed application notes on the use of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic aldehyde, as a versatile starting material for the synthesis of inhibitors targeting critical kinase families like Janus Kinases (JAKs) and p38 MAP Kinases. Included are detailed synthetic protocols, quantitative biological data, and diagrams of relevant signaling pathways.

General Synthetic Workflow

This compound serves as a foundational building block. The aldehyde functional group is readily derivatized through various classical organic reactions to build molecular complexity and introduce pharmacophores necessary for potent and selective kinase inhibition. The general workflow involves the reaction of the aldehyde with a suitable nucleophile, followed by further modifications to yield the final inhibitor.

Synthetic_Workflow Start 1,5-Dimethyl-1H- pyrazole-4-carbaldehyde Reaction Key Reaction Step (e.g., Reductive Amination, Condensation, Wittig) Start->Reaction Intermediate Pyrazole Intermediate Reaction->Intermediate Modification Further Modification (e.g., Cyclization, Acylation) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

Caption: General workflow for elaborating the pyrazole carbaldehyde.

Application 1: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and hematopoiesis.[3] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAKs a key therapeutic target.[2][4]

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization Transcription Gene Transcription Dimer->Transcription 5. Translocation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and its inhibition point.

Protocol 1: Synthesis of a Pyrazole-Amine Intermediate via Reductive Amination

This protocol describes a common method for converting the aldehyde into an amine, a key intermediate for building more complex JAK inhibitors.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1 eq.) in a suitable solvent such as methanol or dichloromethane (10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C. Carefully add a reducing agent such as sodium borohydride (NaBH₄, 1.5 mmol, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the reduction is complete.

  • Work-up: Quench the reaction by the slow addition of water. If dichloromethane was used, separate the organic layer. If methanol was used, remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (1,5-dimethyl-1H-pyrazol-4-yl)methanamine derivative.

Quantitative Data: Pyrazole-Based JAK Inhibitors

The pyrazole scaffold has been instrumental in developing highly potent JAK inhibitors. The following table summarizes the inhibitory activity of representative compounds from the literature.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 3fJAK13.4[4]
JAK22.2[4]
JAK33.5[4]
Compound 11gJAK26.5[5][6]
Compound 11fJAK27.2[5][6]
Compound 11hJAK28.0[5][6]
RuxolitinibJAK1~3.3[4]
JAK2~2.8[4]

Application 2: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that respond to stress stimuli, such as inflammatory cytokines or UV radiation. They play a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them a key target for treating inflammatory diseases like rheumatoid arthritis.[7]

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK MAPKKs (MKK3/6) Stress->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation p38_P p-p38 MAPK p38->p38_P Substrate Downstream Substrates (e.g., MK2, Transcription Factors) p38_P->Substrate Phosphorylation Response Inflammatory Response (e.g., TNF-α production) Substrate->Response Activation Inhibitor Pyrazole-based Inhibitor (e.g., BIRB 796) Inhibitor->p38 Allosteric Inhibition

Caption: p38 MAP Kinase pathway and the action of pyrazole inhibitors.

Protocol 2: Synthesis of a Pyrazole-Thiazole Scaffold

This protocol outlines the synthesis of a thiazole ring attached to the pyrazole core, a common motif in p38 MAP kinase inhibitors, starting from the aldehyde.[7]

  • α-Bromination of Acetophenone: To a solution of a substituted acetophenone (e.g., 4-fluoroacetophenone) (1.0 mmol, 1 eq.) in chloroform (10 mL), add bromine (1.0 mmol, 1 eq.) dropwise at 0 °C. Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent to yield the crude α-bromoacetophenone, which can be used without further purification.

  • Thioamide Synthesis: In a separate flask, dissolve this compound (1.0 mmol, 1 eq.) in ethanol (10 mL). Add an amine (e.g., ammonia or a primary amine, 1.1 eq.) and sulfur powder (1.2 eq.). Heat the mixture to reflux for 4-6 hours. Cool the reaction and filter to collect the crude thioamide intermediate.

  • Hantzsch Thiazole Synthesis: Combine the crude α-bromoacetophenone (1.0 mmol, 1 eq.) and the pyrazole-thioamide intermediate (1.0 mmol, 1 eq.) in ethanol (15 mL). Heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford the final 2,4-disubstituted thiazole inhibitor.

Quantitative Data: Pyrazole-Based p38 MAP Kinase Inhibitors

Diaryl pyrazole derivatives have been extensively studied as potent inhibitors of p38 MAP kinase.

Compound ClassTarget KinaseActivity MetricPotencyReference
N-pyrazole, N'-aryl ureasp38 MAP KinaseBinding Affinity (Kd)Low nM range
Diarylpyrazolesp38α MAPKIC₅₀2.27-2.53 times more potent than Sorafenib[8]
Pyridinyl Imidazoles (analogue)p38 MAP KinaseIn vivo efficacyOrally active in inflammation models
4-phenyl-5-pyridyl-thiazolesp38 MAP KinaseIn vivo efficacy (MED)30 mg/kg in arthritis model[7]

General Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.[2]

  • Reagent Preparation: Prepare a reaction buffer specific to the target kinase, typically containing a buffer (e.g., HEPES), MgCl₂, a substrate peptide, and the kinase enzyme.

  • Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in 100% DMSO to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound dilution. Allow for a brief pre-incubation period (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration for the enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence polarization (FP), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

Revolutionizing Heterocycle Synthesis: Applications and Protocols for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and materials science, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the structural core of a vast majority of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for four cutting-edge synthetic methodologies: Multicomponent Reactions (MCRs), C-H Functionalization, Visible-Light Photoredox Catalysis, and Flow Chemistry. These techniques offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity, empowering researchers, scientists, and drug development professionals in their quest for new chemical entities.

Multicomponent Synthesis of Bioactive Pyranopyrazoles

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials.[1] This approach is highly valued for its efficiency and convergence in constructing diverse molecular scaffolds.[1]

Application Note: The four-component synthesis of pyranopyrazoles is a highly efficient method for producing compounds with significant biological activities, including potential anticancer properties.[2] This one-pot reaction combines an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate, often facilitated by a mild and environmentally benign catalyst like citric acid. The resulting 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles are valuable scaffolds for further medicinal chemistry exploration.

Quantitative Data Summary:

EntryAldehyde (Ar)Yield (%)
14-Methoxybenzaldehyde92
24-Chlorobenzaldehyde95
34-Nitrobenzaldehyde96
4Benzaldehyde90
53-Nitrobenzaldehyde94
62-Chlorobenzaldehyde91

Yields reported for the citric acid-catalyzed reaction in water at 80°C.

Experimental Protocol: General Procedure for the Four-Component Synthesis of Pyranopyrazoles

  • To a 25 mL round-bottom flask, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and water (1 mL).

  • Add citric acid (20 mol%) to the reaction mixture.

  • Heat the mixture at 80°C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the crude product by filtration.

  • Wash the solid product with water to remove the catalyst and then air-dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Workflow:

G cluster_reactants Reactants Hydrazine Hydrazine Hydrate OnePot One-Pot Reaction Hydrazine->OnePot EAA Ethyl Acetoacetate EAA->OnePot Aldehyde Aldehyde Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Catalyst Citric Acid (20 mol%) Water, 80°C Catalyst->OnePot Workup Filtration & Washing OnePot->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pyranopyrazole Derivative Purification->Product

Caption: Workflow for the four-component synthesis of pyranopyrazoles.

Visible-Light-Promoted Synthesis of Quinolinones

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions.[3] This methodology utilizes a photocatalyst that, upon absorption of visible light, initiates single-electron transfer processes to generate highly reactive radical intermediates.

Application Note: The synthesis of quinolinones, a privileged scaffold in medicinal chemistry, can be achieved through a visible-light-promoted intramolecular C-H amidation.[3] This reaction proceeds via the generation of an amidyl radical from a suitable amide precursor, which then undergoes cyclization onto an aromatic ring. This method offers a direct and efficient route to these valuable heterocyclic compounds, avoiding harsh reagents and high temperatures.

Quantitative Data Summary:

EntrySubstrateProductYield (%)
1N-phenyl-N-methyl-2-biphenylcarboxamide5,6-dihydrophenanthridin-5(6H)-one85
2N-(4-methoxyphenyl)-N-methyl-2-biphenylcarboxamide2-methoxy-5,6-dihydrophenanthridin-5(6H)-one78
3N-(4-chlorophenyl)-N-methyl-2-biphenylcarboxamide2-chloro-5,6-dihydrophenanthridin-5(6H)-one82
4N-(3-methoxyphenyl)-N-methyl-2-biphenylcarboxamide3-methoxy-5,6-dihydrophenanthridin-5(6H)-one75

Yields reported for the reaction using [Ir(dFCF3ppy)2(bpy)]PF6 as the photocatalyst in 1,2-dichloroethane at 60°C under blue LED irradiation.

Experimental Protocol: General Procedure for Visible-Light-Promoted Synthesis of Quinolinones [3]

  • In a reaction tube, dissolve the N-aryl-2-biphenylcarboxamide substrate (0.1 mmol, 1.0 equiv) and the photocatalyst [Ir(dFCF3ppy)2(bpy)]PF6 (2.5 mol %) in 1,2-dichloroethane (3.0 mL).

  • Add a suitable base, such as a phosphate base (0.5 equiv).

  • Seal the tube with a septum and place it approximately 5 cm from a blue LED lamp (e.g., 18 W).

  • Irradiate the reaction mixture for 20-24 hours at 60°C under an air balloon.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired quinolinone product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway:

G cluster_light Visible Light (blue LED) PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Amidyl_Radical Amidyl Radical PC_excited->Amidyl_Radical SET Amide Amide Substrate Amide->Amidyl_Radical -H+ Cyclized_Radical Cyclized Radical Intermediate Amidyl_Radical->Cyclized_Radical Intramolecular C-H Addition Product Quinolinone Product Cyclized_Radical->Product Oxidation Base Base Oxidant Oxidant (O2)

Caption: Photocatalytic cycle for quinolinone synthesis.

Copper-Catalyzed C-H Functionalization for Benzimidazole Synthesis

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds.[4][5] This approach circumvents the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.

Application Note: The synthesis of benzimidazoles, a crucial heterocyclic motif in many pharmaceuticals, can be efficiently achieved through a copper-catalyzed intramolecular C-H functionalization/C-N bond-forming process starting from readily available amidines.[4][5] This method tolerates a wide array of functional groups and provides the desired benzimidazole products in good yields. The use of an inexpensive and abundant metal catalyst like copper makes this an attractive method for large-scale synthesis.

Quantitative Data Summary:

EntryAmidine Substituent (Ar)Yield (%)
14-MeO-C6H488
24-F-C6H485
34-Cl-C6H489
4C6H582
52-Me-C6H475
6Naphthyl78

Yields reported for the reaction using Cu(OAc)2 as the catalyst and oxygen as the stoichiometric reoxidant.[4]

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of Benzimidazoles [4]

  • To a reaction vessel, add the N-aryl amidine (1.0 equiv), Cu(OAc)₂ (15 mol %), and acetic acid (2-5 equiv).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Stir the reaction mixture under an atmosphere of oxygen (e.g., using an oxygen balloon).

  • Heat the reaction mixture at the appropriate temperature (e.g., 100-120°C) for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Logical Relationship Diagram:

G Amidine N-Aryl Amidine CH_Activation C-H Activation Amidine->CH_Activation Cu_catalyst Cu(OAc)2 Cu_catalyst->CH_Activation Oxidant O2 (reoxidant) Oxidant->Cu_catalyst Reoxidation Additive HOAc Additive->CH_Activation Promotes CN_Bond_Formation C-N Bond Formation (Intramolecular) CH_Activation->CN_Bond_Formation Product Benzimidazole CN_Bond_Formation->Product

Caption: Key steps in the copper-catalyzed synthesis of benzimidazoles.

Continuous Flow Synthesis of 1,3,4-Oxadiazoles

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.[1] This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

Application Note: The synthesis of 1,3,4-oxadiazoles, a class of heterocycles with diverse applications in medicinal chemistry, can be efficiently performed using a continuous flow process.[1] An iodine-mediated oxidative cyclization of acyl hydrazones is amenable to flow conditions, utilizing a heated packed-bed reactor containing a solid base. This approach allows for short residence times and high yields, with the potential for in-line quenching and purification, thereby streamlining the synthetic workflow.

Quantitative Data Summary:

EntryAcyl Hydrazone Substituent (Ar)Residence Time (min)Yield (%)
1C6H51093
24-MeO-C6H41091
34-Cl-C6H41088
42-Thienyl1085
54-Pyridyl1082

Yields reported for the flow reaction using a packed-bed reactor with K2CO3 at 100°C.[1]

Experimental Protocol: General Procedure for Flow Synthesis of 1,3,4-Oxadiazoles [1]

  • System Setup:

    • Use a syringe pump to deliver a solution of the acyl hydrazone and iodine in a suitable solvent (e.g., DMSO) at a defined flow rate.

    • The reaction stream is passed through a heated packed-bed reactor. The reactor can be a glass or stainless steel column packed with a solid base, such as potassium carbonate.

    • The reactor is heated to the desired temperature (e.g., 100°C) using a heating block or oil bath.

    • The output from the reactor can be collected in a flask or directed to an in-line quenching and extraction system.

  • Reaction Execution:

    • Prepare a stock solution of the acyl hydrazone (e.g., 0.25 M) and iodine (1.5 equivalents) in DMSO.

    • Set the syringe pump to the desired flow rate (e.g., 0.3 mL/min) to achieve the target residence time in the heated reactor.

    • Begin pumping the reactant solution through the flow system.

    • Collect the product stream after it has passed through the reactor.

  • Workup and Purification:

    • For a batch workup, the collected product stream is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The purified 1,3,4-oxadiazole is characterized by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram:

G Reactants Reactant Solution (Acyl Hydrazone + Iodine in DMSO) Pump Syringe Pump Reactants->Pump Reactor Heated Packed-Bed Reactor (K2CO3, 100°C) Pump->Reactor Collection Product Collection Reactor->Collection Quench In-line Quenching (Na2S2O3) Collection->Quench Extraction In-line Extraction (EtOAc/H2O) Quench->Extraction Purified_Product Purified 1,3,4-Oxadiazole Extraction->Purified_Product

Caption: Continuous flow setup for 1,3,4-oxadiazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species formed?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 1,5-dimethyl-1H-pyrazole.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium salt.[3] This electrophilic reagent is usually prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] The reaction between DMF and POCl₃ is exothermic and should be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to generate the active Vilsmeier reagent, N,N-dimethylchloroiminium ion.[3]

Q2: What is the general mechanism for the formylation of 1,5-Dimethyl-1H-pyrazole?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C4 position of the 1,5-dimethyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrazole ring, which is then restored by the loss of a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final product, this compound.[1][2]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Pyrazole 1,5-Dimethyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde This compound Iminium_Salt->Aldehyde + H₂O (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Q3: What are the critical safety precautions for this reaction?

The reagents involved in the Vilsmeier-Haack reaction are hazardous and must be handled with care in a well-ventilated fume hood.[3]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[3]

  • Vilsmeier Reagent: Moisture-sensitive.[3]

  • Work-up: The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and carefully.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in the presence of water.1. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
2. Insufficient Reagent Activity: The Vilsmeier reagent may not have formed properly or may have decomposed.2. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF and use it immediately.[3] For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[3]
3. Incomplete Reaction: The reaction may not have gone to completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3] If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[3]
Formation of Side Products / Dark Tarry Residue 1. Excessive Heat: The reaction is exothermic, and overheating can lead to polymerization and decomposition of the starting material or product.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the exotherm.[3]
2. Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of side products.2. Optimize the molar ratio of the reagents. While an excess of the Vilsmeier reagent is often needed, a very large excess should be avoided.
3. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.3. Use purified starting materials and high-purity anhydrous solvents.
Difficult Product Isolation 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up.1. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.[3] Neutralize the mixture carefully with a mild base such as sodium bicarbonate or sodium acetate solution. Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency.
2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.2. Add a small amount of a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (2.0 to 5.0 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 2.0 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[3]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[4]

2. Formylation Reaction:

  • Dissolve 1,5-Dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[3]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.[4][5] The optimal temperature and time should be determined by monitoring the reaction.

  • Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-6 hours).[3]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.[3]

  • Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) B 2. Add 1,5-Dimethyl-1H-pyrazole solution to the reagent A->B C 3. Heat and Monitor (e.g., 60-90°C, monitor by TLC) B->C D 4. Quench with ice-water C->D E 5. Neutralize (pH 7-8) D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Optimization Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters that can be optimized.

Parameter Range / Conditions Effect on Reaction Reference
Solvent DMF, DCM, AcetonitrileDMF often serves as both reagent and solvent. Using a co-solvent like DCM can sometimes improve results. Acetonitrile has been explored as a greener alternative to DMF.[6]
Temperature 0 °C to 120 °CReagent formation should be at low temperatures (0-5 °C). The formylation step may require heating (e.g., 70-120 °C) to proceed at a reasonable rate, depending on the substrate's reactivity.[1][7]
Stoichiometry (POCl₃:DMF:Pyrazole) 1.2:2:1 to 4:6:1An excess of the Vilsmeier reagent is generally required for good conversion. The optimal ratio should be determined experimentally.[7]
Reaction Time 2 to 12 hoursShould be monitored by TLC to avoid the formation of by-products from prolonged heating.[3][5]
Work-up Base NaHCO₃, Na₂CO₃, NaOHA mild base like sodium bicarbonate is often preferred to avoid potential side reactions with the aldehyde product.[3]

The following flowchart provides a logical approach to troubleshooting and optimizing the reaction.

Troubleshooting_Flowchart Start Start: Low Yield or Impure Product Check_Anhydrous Are all reagents and glassware strictly anhydrous? Start->Check_Anhydrous Optimize_Stoichiometry Optimize Reagent Stoichiometry (Increase Vilsmeier reagent excess) Check_Anhydrous->Optimize_Stoichiometry Yes Purify_Reagents Purify Starting Materials and use fresh solvents Check_Anhydrous->Purify_Reagents No Optimize_Temp Optimize Reaction Temperature (Gradually increase if reaction is slow) Optimize_Stoichiometry->Optimize_Temp Check_Purity Check Purity of Starting Materials Optimize_Temp->Check_Purity Check_Purity->Purify_Reagents No Optimize_Workup Optimize Work-up Conditions (e.g., use milder base, low temp) Check_Purity->Optimize_Workup Yes Purify_Reagents->Check_Anhydrous Success Successful Optimization Optimize_Workup->Success

Caption: Troubleshooting and optimization flowchart.

References

Byproduct formation in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The following sections address common issues related to byproduct formation and offer guidance on optimizing the reaction conditions and purification procedures.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific challenges users might encounter during the synthesis of this compound, particularly focusing on the Vilsmeier-Haack formylation reaction.

Question 1: I am observing a significant amount of a dark, tarry residue in my reaction mixture. What is the likely cause and how can I prevent it?

Answer:

The formation of a dark, tarry residue is a common issue in Vilsmeier-Haack reactions and is often attributed to several factors:

  • Reaction Overheating: The formation of the Vilsmeier reagent (from DMF and POCl₃) is an exothermic process. Uncontrolled temperature increases can lead to the decomposition of the reagent and the starting material, resulting in polymerization and tar formation.

  • Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (DMF, POCl₃) or glassware will decompose the reagent, reducing its efficiency and promoting side reactions that lead to tarry byproducts.

  • Impurities in Starting Materials: The purity of the starting 1,5-dimethylpyrazole is crucial. Impurities can act as catalysts for decomposition pathways under the reaction conditions.

Troubleshooting and Prevention Strategies:

ParameterRecommendationExpected Outcome
Temperature Control Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature between 0-5 °C.Minimizes decomposition of the Vilsmeier reagent and reduces the formation of polymeric byproducts.
Anhydrous Conditions Use freshly distilled, anhydrous DMF and high-purity POCl₃. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use.Ensures the stability and reactivity of the Vilsmeier reagent, leading to a cleaner reaction profile and higher yield of the desired product.
Purity of Starting Material Use high-purity 1,5-dimethylpyrazole. If necessary, purify the starting material before use.Reduces the likelihood of side reactions and decomposition, resulting in a cleaner crude product.

Question 2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the possible side reactions, and how can I minimize them?

Answer:

The observation of multiple products on a TLC plate suggests the occurrence of side reactions. In the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole, the most common byproducts arise from:

  • Di-formylation: Although the C4 position is electronically favored for formylation, under forcing conditions (e.g., a large excess of the Vilsmeier reagent, high temperatures, or prolonged reaction times), a second formyl group can be introduced at another position on the pyrazole ring.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 1,5-dimethylpyrazole in the final product mixture.

  • Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate during the work-up can result in the formation of other related byproducts.

Strategies to Minimize Byproduct Formation:

ParameterRecommendationExpected Outcome
Stoichiometry of Vilsmeier Reagent Optimize the molar ratio of the Vilsmeier reagent to the pyrazole substrate. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. Avoid using a large excess.Minimizes the risk of di-formylation and other over-reactions, leading to a higher selectivity for the desired mono-formylated product.
Reaction Temperature and Time Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily high temperatures or prolonged heating, as this can promote byproduct formation. Typically, the reaction is conducted at temperatures ranging from room temperature to 80°C.Prevents the formation of di-formylated and other degradation products, resulting in a cleaner reaction.
Efficient Work-up Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction mixture with a sufficient amount of ice-water and stirring until the hydrolysis is complete. Subsequent neutralization should be performed carefully.Leads to the clean conversion of the intermediate to the final aldehyde product, minimizing the presence of hydrolysis-related byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound using the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is generally an efficient method for the formylation of electron-rich heterocycles like 1,5-dimethylpyrazole. Reported yields for similar pyrazole formylations are typically in the range of 60-85%, depending on the specific reaction conditions and the scale of the synthesis. Optimization of temperature, reaction time, and stoichiometry of reagents is key to achieving high yields.

Q2: How can I effectively purify the crude this compound?

A2: The two most common and effective methods for purifying the crude product are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column is typically used with a gradient elution system of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the product.

  • Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization can be a simple and efficient purification method. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.

Q3: Are there any specific analytical techniques to confirm the purity and identity of the final product and to characterize the byproducts?

A3: Yes, several analytical techniques are essential for this purpose:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the crude and purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and can help in the identification of byproducts by comparing the spectra with known compounds or through detailed analysis of chemical shifts and coupling constants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate the components of the crude reaction mixture and identify them based on their mass-to-charge ratio. This is particularly useful for identifying and quantifying byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group (C=O stretch) in the product.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 1,5-dimethylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system.

Visualizations

Reaction_Pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_byproducts Potential Byproducts DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole 1,5-Dimethylpyrazole Pyrazole->Intermediate Tar Tarry Residue Pyrazole->Tar Overheating/ Impurities Unreacted Unreacted Starting Material Pyrazole->Unreacted Incomplete Reaction Product This compound Intermediate->Product Di_formyl Di-formylated Pyrazole Intermediate->Di_formyl Excess Reagent/ High Temp. H2O H₂O (Work-up) H2O->Intermediate

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Experiment Start Observe_Issue Observe Issue in Reaction Start->Observe_Issue Low_Yield Low or No Product Yield Observe_Issue->Low_Yield Low Yield Multiple_Spots Multiple Spots on TLC Observe_Issue->Multiple_Spots Byproducts Tar_Formation Tarry Residue Formation Observe_Issue->Tar_Formation Tarry Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Stoichiometry Optimize Reagent Stoichiometry Multiple_Spots->Optimize_Stoichiometry Control_Temp Control Reaction Temperature Tar_Formation->Control_Temp Purify Purify Crude Product Check_Reagents->Purify Optimize_Stoichiometry->Purify Control_Temp->Purify Analyze Analyze Product Purify->Analyze Success Successful Synthesis Analyze->Success Experimental_Workflow Start Start Prepare_Reagents Prepare Anhydrous Reagents and Glassware Start->Prepare_Reagents Form_Vilsmeier Form Vilsmeier Reagent (0-5 °C) Prepare_Reagents->Form_Vilsmeier Add_Pyrazole Add 1,5-Dimethylpyrazole Form_Vilsmeier->Add_Pyrazole Heat_Reaction Heat Reaction (Monitor by TLC) Add_Pyrazole->Heat_Reaction Workup Aqueous Work-up and Extraction Heat_Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, GC-MS, IR) Purification->Characterization End End Characterization->End

Purification of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde by recrystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting the appropriate purification method. Key properties include:

  • Molecular Weight: 124.14 g/mol [1][2]

  • Melting Point: 60°C[1]

  • Boiling Point: 110-112°C at 760 Torr[1]

  • Appearance: The related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is a colorless crystal.[3]

Q2: Which purification technique is more suitable for this compound: recrystallization or chromatography?

A2: Both methods are viable, and the choice depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is effective for removing impurities with different solubility profiles and is a good final "polishing" step.[4] Column chromatography is excellent for separating isomers and closely related impurities.[4]

Q3: What are the most common impurities encountered during the synthesis of this compound?

A3: Impurities often arise from side reactions or unreacted starting materials. Common synthesis methods like the Vilsmeier-Haack reaction may result in byproducts from incomplete reactions or side reactions involving the reactive reagents.[1][5] The stability of hydrazine reagents can also be a factor, as their decomposition can introduce colored byproducts.[6]

Q4: Can the basicity of the pyrazole ring affect purification by column chromatography?

A4: Yes, the basic nature of the pyrazole ring can lead to poor separation or loss of the compound on acidic silica gel.[4] To address this, it is recommended to either deactivate the silica gel with a base like triethylamine or use a neutral stationary phase such as alumina.[4][7]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent or a mixed solvent system. - Ensure a slower cooling rate. - Add a seed crystal to induce crystallization. - Vigorously stir the solution during cooling.
Poor Crystal Yield The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.- Add an anti-solvent (a solvent in which the compound is less soluble) to the solution. - Concentrate the solution by evaporating some of the solvent before cooling. - Cool the solution to a lower temperature (e.g., in an ice bath).
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. - Perform a second recrystallization.
No Crystals Form The solution is not sufficiently saturated, or crystallization is slow to initiate.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to stand for a longer period. - Reduce the volume of the solvent.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation The polarity of the eluent is too high or too low.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Compound Stuck on the Column The compound is strongly interacting with the stationary phase (e.g., acidic silica gel).- Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[4][7] - Use a different stationary phase, such as neutral alumina.[4][7]
Tailing of Spots on TLC/Bands on Column The compound is interacting with active sites on the silica gel.- Add a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine) to the eluent to block active sites.
Cracked or Channeled Column Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica to prevent disturbance of the bed during solvent addition.

Data Presentation

Comparison of Purification Methods
Method Typical Stationary/Mobile Phase or Solvent Advantages Disadvantages
Recrystallization Ethyl acetate/Petroleum ether[3][8], Ethanol/Water[7][9], Hexane/Ethyl acetate[9], Hexane/Acetone[9]- Cost-effective for large quantities. - Can yield very pure crystalline material.- May not be effective for all types of impurities. - Potential for product loss in the mother liquor.
Column Chromatography Silica gel with Hexane/Ethyl acetate eluent.[4][10]- Highly effective for separating complex mixtures and closely related compounds.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column, especially for basic compounds on acidic silica.
Acid Addition Salt Crystallization Acetone, Ethanol, or Isopropanol with an inorganic/organic acid (e.g., HCl, H₂SO₄).[4][11]- Effective for purifying basic compounds that are difficult to crystallize directly.- Requires an additional step to neutralize the salt and recover the free base.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethyl Acetate/Petroleum Ether System)

This protocol is adapted from the purification of the structurally similar 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (60°C).

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of pyrazole derivatives.

  • TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The target Rf for the product should be around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent. For basic compounds, consider pre-treating the silica with a 1% triethylamine solution in the eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot 'good' solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add 'anti-solvent' until turbid hot_filtration->add_antisolvent cool Slow Cooling add_antisolvent->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold anti-solvent vacuum_filtration->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC Analysis (Optimize Eluent) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

References

Scale-up challenges in the production of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common scale-up challenges in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The following troubleshooting guides and FAQs address specific issues that may be encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable synthetic method for this compound?

A1: The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,5-dimethylpyrazole, using a "Vilsmeier reagent."[3][4] The reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5] The dimethyl substituents on the pyrazole ring direct the formylation to the 4-position.[1]

Q2: My reaction yield is consistently low during scale-up. What are the potential causes and how can I improve it?

A2: Low yields during scale-up can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reagent Stoichiometry and Quality: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. Ensure all reagents, especially POCl₃ and DMF, are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., below 10°C) to prevent degradation.[6] The subsequent formylation reaction may require heating, and maintaining the optimal temperature is crucial for maximizing yield.[7]

  • Product Loss During Workup: Significant amounts of the product can be lost during the aqueous workup and extraction phases. Optimize the extraction solvent and perform multiple extractions to ensure complete recovery.

Q3: I'm observing significant impurities in my crude product. What are these byproducts and how can they be minimized?

A3: Common impurities include unreacted starting materials and byproducts from side reactions.[8] While the 1,5-dimethyl substitution strongly directs formylation to the 4-position, improper reaction conditions can lead to issues.

  • Minimizing Impurities: Precise control over temperature and the rate of reagent addition is vital. Adding the pyrazole substrate slowly to the pre-formed Vilsmeier reagent can help prevent side reactions.

  • Purification: Effective purification is essential. For large-scale batches, recrystallization is often preferred over column chromatography.[8] Selecting an appropriate solvent system for recrystallization is key to obtaining a high-purity product. Column chromatography can be employed for smaller scales or when isomers are present.[9]

Q4: The Vilsmeier-Haack reaction is highly exothermic. What are the best practices for thermal management during scale-up?

A4: Managing the exothermic nature of the reaction is a primary safety concern during scale-up.[8]

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated, particularly during the formation of the Vilsmeier reagent and the addition of the pyrazole.

  • Controlled Reagent Addition: Add reagents, especially POCl₃ to DMF, slowly and sub-surface to prevent localized overheating.

  • Adequate Dilution: Using a sufficient volume of a suitable solvent helps to absorb and dissipate the heat of the reaction.[8]

  • Emergency Planning: Have a plan in place for cooling failure, including quenching protocols.

Q5: What are the recommended workup and purification procedures for isolating the final product at scale?

A5: The workup for a Vilsmeier-Haack reaction typically involves quenching the reaction mixture into a cold aqueous solution or an ice/water mixture.

  • Quenching: The quench should be done cautiously in a controlled manner to manage the exothermic decomposition of any remaining Vilsmeier reagent.

  • Neutralization: The acidic mixture is then neutralized, often with a base like sodium hydroxide or sodium bicarbonate, to a neutral or slightly basic pH before extraction.[7]

  • Extraction: The product is extracted into a suitable organic solvent, such as ethyl acetate.

  • Purification: While column chromatography is effective for purification, recrystallization is often more practical and economical for large quantities. The choice of recrystallization solvent is critical and should be determined at the lab scale.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[8]2. Degradation of Vilsmeier reagent.3. Suboptimal reaction temperature.4. Product loss during workup/extraction.[8]1. Increase reaction time and monitor via TLC.2. Use anhydrous reagents; prepare reagent at low temperature.3. Optimize temperature for both reagent formation and formylation steps.4. Select a more effective extraction solvent; perform multiple extractions.
Impure Product (e.g., multiple spots on TLC) 1. Unreacted starting materials.2. Side reactions due to poor temperature control.3. Presence of regioisomers (less common for this substrate).[8]1. Ensure reaction goes to completion.2. Maintain strict temperature control during reagent addition.3. Optimize purification method (e.g., recrystallization solvent screen, column chromatography).[9]
Exothermic Runaway / Poor Temperature Control 1. Reagent addition is too fast.2. Inadequate cooling capacity of the reactor.3. Insufficient solvent to act as a heat sink.[8]1. Reduce the rate of addition for all reagents.2. Ensure the cooling system is appropriately sized for the batch.3. Increase the solvent volume.
Product is an Oil or Low-Melting Solid 1. Residual solvent in the final product.2. Presence of impurities depressing the melting point.[9]1. Dry the product thoroughly under high vacuum.[9]2. Re-purify the product, for instance, by performing another recrystallization with a different solvent system or using column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number25711-30-2[1]
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
Melting Point60°C[1]
Boiling Point110-112°C (at 760 Torr)[1]
AppearanceTypically a solid at room temperature

Table 2: Summary of Typical Vilsmeier-Haack Reaction Parameters for Pyrazole Derivatives

ParameterTypical ConditionNotes
Substrate 1,5-DimethylpyrazoleElectron-rich heterocycle.
Reagents POCl₃, DMFTypically used in molar excess relative to the substrate.
Reagent Formation Temp. -10°C to 10°CExothermic process requiring efficient cooling.[6]
Reaction Temperature 70°C to 100°CVaries depending on substrate reactivity; requires heating after substrate addition.[6][7]
Reaction Time 1 to 24 hoursMonitored by TLC for completion.[6][7]
Workup Quench in ice water, neutralize (e.g., NaOH, NaHCO₃), extract with organic solvent.A critical step for safety and yield.
Typical Yield 48% - 69%Based on related pyrazole-4-carbaldehyde syntheses.[6][10]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Vilsmeier-Haack Reaction

This protocol is a general guideline adapted from procedures for similar pyrazole derivatives.[6][7]

  • Vilsmeier Reagent Preparation:

    • To a three-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, 4 eq.).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting viscous, white mixture at 0-5°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1,5-dimethylpyrazole (1 eq.) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent.

    • After addition, slowly raise the temperature of the reaction mixture to 80-90°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution to a pH of ~7-8 using a cold 10-20% aqueous sodium hydroxide (NaOH) solution.

    • Extract the product from the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar compounds include ethyl acetate/hexane, ethanol/water, or isopropanol.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9] Filter the hot solution through a fluted filter paper or a celite plug to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

G Synthesis of this compound sub 1,5-Dimethylpyrazole intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack reagent Vilsmeier Reagent (POCl3 + DMF) reagent->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product This compound hydrolysis->product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

G Troubleshooting Workflow for Scale-Up Synthesis start Unsatisfactory Result low_yield Problem: Low Yield start->low_yield impurity Problem: High Impurity start->impurity exotherm Problem: Poor Temp. Control start->exotherm check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_temp Verify Reaction Temperature & Time low_yield->check_temp optimize_workup Optimize Workup/ Extraction to Minimize Loss low_yield->optimize_workup analyze_tlc Analyze Impurities (TLC, NMR, LC-MS) impurity->analyze_tlc adjust_cond Adjust Conditions (Temp, Addition Rate) impurity->adjust_cond purify Optimize Purification (Recrystallization, Chromatography) impurity->purify check_cooling Assess Cooling System Capacity exotherm->check_cooling check_addition Review Reagent Addition Rate & Dilution exotherm->check_addition solution_yield Adjust Parameters check_reagents->solution_yield check_temp->solution_yield optimize_workup->solution_yield solution_purity Refine Process analyze_tlc->solution_purity adjust_cond->solution_purity purify->solution_purity solution_safety Improve Heat Management check_cooling->solution_safety check_addition->solution_safety

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Formylation of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formylation of 1,5-dimethylpyrazole to yield 1,5-dimethylpyrazole-4-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, a widely used and effective method for this transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 1,5-dimethylpyrazole in a question-and-answer format.

Issue: Low or No Product Yield

Question: Why am I observing a low yield or no formation of 1,5-dimethylpyrazole-4-carbaldehyde in my reaction?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, and substrate reactivity.

  • Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to moisture.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[1] The stoichiometry of the reagents is also critical. An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often necessary to drive the reaction to completion. For less reactive pyrazole derivatives, a larger excess of the Vilsmeier reagent may be required.[1]

  • Reaction Temperature: Temperature plays a crucial role in the success of the formylation. The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at low temperatures (0-5 °C) to prevent its decomposition.[1] However, the subsequent formylation of the pyrazole may require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 70-80 °C or even higher) can significantly improve the yield.[1][2] One study noted that for a similar pyrazole, no product was observed at 70°C, with the optimal temperature being 120°C.[2]

  • Reaction Time: The reaction should be monitored until the starting material is consumed, which can be tracked using thin-layer chromatography (TLC).[1] Insufficient reaction time will lead to incomplete conversion and a lower yield.

Issue: Formation of Byproducts and Multiple Spots on TLC

Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these byproducts and how can I minimize their formation?

Answer: The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.

  • Reaction Conditions: Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product, resulting in the formation of a dark, tarry residue.[1] Strict temperature control is essential.[1]

  • Side Reactions: While formylation of pyrazoles is generally regioselective for the C4 position due to the electronic properties of the ring, other side reactions can occur.[3][4] The use of a large excess of the Vilsmeier reagent might lead to unforeseen side products.[1]

  • Purification: If byproduct formation is unavoidable, purification of the crude product is necessary. Column chromatography on silica gel or recrystallization are common methods for isolating the desired 1,5-dimethylpyrazole-4-carbaldehyde.[1]

Issue: Difficulties in Product Isolation and Work-up

Question: I am facing challenges during the work-up and isolation of my product. What are some common issues and their solutions?

Answer: The work-up procedure for the Vilsmeier-Haack reaction requires careful execution to ensure efficient product isolation.

  • Quenching the Reaction: The reaction mixture must be carefully quenched by pouring it onto crushed ice or into a cold basic solution (like sodium hydroxide or sodium carbonate solution) to neutralize the acidic components and hydrolyze the intermediate iminium salt to the final aldehyde.[1][5] This process is highly exothermic and should be done slowly with vigorous stirring.

  • Product Solubility: The desired product, 1,5-dimethylpyrazole-4-carbaldehyde, may have some solubility in water. To minimize losses during aqueous work-up, it is advisable to perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[1][5]

  • Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. Adding a saturated brine solution can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is the active electrophile?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, as the electrophile.[1] This reagent is typically prepared in situ from the reaction of a substituted amide, most commonly DMF, and an acid chloride like POCl₃.[1][3]

Q2: Why is the formylation of 1,5-dimethylpyrazole regioselective for the 4-position?

The regioselectivity of the formylation at the C4 position of the pyrazole ring is due to the electronic properties of the heterocyclic system. The two nitrogen atoms in the pyrazole ring reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus most susceptible to electrophilic attack.[3][6]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in this reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive.[1] The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1] The quenching step is highly exothermic and requires careful, slow addition to ice to control the reaction.[1]

Q4: How can I effectively monitor the progress of the reaction?

The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn, quenched with a basic solution (e.g., aqueous sodium bicarbonate), and extracted with an organic solvent. The organic layer is then spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material, product, and any byproducts.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of varying reagent ratios on the yield of a formylated pyrazole, based on a study of a similar substrate. This data can serve as a starting point for optimizing the formylation of 1,5-dimethylpyrazole.

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11:2:2120232
21:5:2120255
31:6:4120167
41:6:4120267

Data adapted from a study on a substituted 5-chloro-1H-pyrazole.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1,5-Dimethylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 6 equivalents). Cool the flask in an ice-water bath to 0-5 °C.[1] Slowly add POCl₃ (e.g., 2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1] Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to an optimized temperature (e.g., 90-120 °C) and maintain it for the required time (e.g., 1-4 hours).[2][5] Monitor the reaction's progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[1][5]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of chloroform).

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,5-dimethylpyrazole-4-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Intermediate_Complex Pyrazole 1,5-Dimethylpyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt Deprotonation Hydrolysis Hydrolysis (H₂O Work-up) Iminium_Salt->Hydrolysis Product 1,5-Dimethylpyrazole- 4-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Troubleshooting_Workflow start Start: Formylation of 1,5-Dimethylpyrazole check_yield Low or No Yield? start->check_yield reagents Check Reagents: - Anhydrous DMF? - Fresh POCl₃? - Correct Stoichiometry? check_yield->reagents Yes check_purity Multiple Spots on TLC? check_yield->check_purity No conditions Review Conditions: - Temp too low? - Time too short? reagents->conditions optimize_yield Action: - Use dry solvents - Increase reagent excess - Increase Temp./Time conditions->optimize_yield harsh_conditions Harsh Conditions? - Temp too high? - Reaction too long? check_purity->harsh_conditions Yes check_workup Difficulty in Isolation? check_purity->check_workup No optimize_purity Action: - Reduce temperature - Optimize reaction time - Purify (Column/Recrystal.) harsh_conditions->optimize_purity workup_problems Analyze Work-up: - Incomplete Quenching? - Emulsion? - Product water soluble? check_workup->workup_problems Yes end Successful Synthesis check_workup->end No optimize_workup Action: - Ensure proper quenching - Use brine for emulsions - Multiple extractions workup_problems->optimize_workup

References

Vilsmeier Reagent in Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the handling, stability, and application of the Vilsmeier reagent for pyrazole synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared for pyrazole synthesis?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto an electron-rich ring, such as pyrazole.[1][2] It is typically prepared in situ (in the reaction mixture) by the slow, dropwise addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, like N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[1] The active species is the N,N-dimethylchloroiminium ion.[3]

Q2: How stable is the Vilsmeier reagent? Can it be prepared in advance and stored?

The Vilsmeier reagent is highly moisture-sensitive and thermally unstable.[1][4] It is strongly recommended to prepare the reagent in situ and use it immediately for the best results.[1][5] Studies on its thermal hazards show that decomposition can begin at temperatures as low as 48-60°C, which can lead to a runaway reaction.[4] While some protocols mention storing solutions of the reagent at -20°C, the general practice is immediate use to avoid decomposition and ensure reactivity.[5]

Q3: What are the primary safety concerns when working with the Vilsmeier reagent?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically.[1][4][6] The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up, which often involves quenching with ice or water, must be done slowly and carefully to control the exothermic reaction.[1]

Q4: What solvents are suitable for the Vilsmeier-Haack reaction on pyrazoles?

Often, an excess of the amide (e.g., DMF) can be used as the solvent.[7] Other anhydrous solvents such as dichloromethane (DCM), chloroform, benzene, and dioxane have also been successfully used.[1][7] The choice of solvent can depend on the specific pyrazole substrate and reaction conditions.

Experimental Protocols

Representative Protocol: Formylation of 3-Methylpyrazole

This protocol details the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, a common building block.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.[1]

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1]

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes until a viscous, white salt forms. This is the Vilsmeier reagent.[8]

2. Formylation Reaction:

  • Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[1]

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-methyl-1H-pyrazole-4-carbaldehyde.[1]

Data Presentation

Table 1: Effect of Reagent Stoichiometry and Temperature on Yield This table summarizes findings from a study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11 : 2 : 27020
21 : 2 : 2120232
31 : 5 : 2120255
Data adapted from a study by Popov, A. V., et al. (2019).[10]

The data indicates that for this specific substrate, higher temperatures and an excess of DMF were crucial for achieving a good yield.[10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of pyrazoles using the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Vilsmeier Reagent: Presence of moisture in reagents or glassware.[1] 2. Low Substrate Reactivity: The pyrazole ring is deactivated by electron-withdrawing groups.[10] 3. Insufficient Reaction Temperature/Time: The reaction may be sluggish under mild conditions.[1][10]1. Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and fresh POCl₃. Prepare the reagent at 0-5 °C and use immediately.[1] 2. Increase the excess of the Vilsmeier reagent. Consider using higher reaction temperatures (e.g., 70-120 °C).[10] 3. Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature and/or extend the reaction time.[1]
Formation of Dark, Tarry Residue 1. Reaction Overheating: The exothermic reaction was not properly controlled, leading to polymerization or decomposition.[1] 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during reagent preparation. Use an ice bath to manage exotherms.[1] 2. Use high-purity, anhydrous starting materials and solvents.
Multiple Products on TLC 1. Side Reactions: An excess of the Vilsmeier reagent or high temperatures can lead to side products. 2. Substrate-Specific Reactivity: Some substrates can undergo secondary reactions like chlorination or elimination.[8][10]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be beneficial.[1] Ensure the reaction temperature is not excessively high. 2. Carefully characterize byproducts to understand the reaction pathway. Modify the substrate or reaction conditions (e.g., lower temperature) if possible.
Difficulty in Product Isolation 1. Product is Water-Soluble: The formylated pyrazole may have significant solubility in the aqueous layer during work-up. 2. Emulsion Formation: Difficult phase separation during extraction.1. After initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Visual Guides

Workflow for Vilsmeier-Haack Pyrazole Synthesis

This diagram outlines the general experimental sequence from reagent preparation to product purification.

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Add Anhydrous DMF to Flask A->B C Cool to 0-5 °C B->C D Slowly Add POCl₃ C->D E Stir to Form Vilsmeier Reagent D->E G Add Substrate to Reagent at 0-5 °C E->G Immediate Use F Dissolve Pyrazole Substrate F->G H Heat Reaction (e.g., 60-80 °C) G->H I Monitor by TLC H->I J Quench on Ice-Water I->J Reaction Complete K Neutralize (pH 7-8) J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify (Chromatography/Recrystallization) M->N G Start Problem: Low or No Yield CheckReagent Were Reagents & Glassware Anhydrous? Start->CheckReagent CheckTemp Was Reagent Prep Temp < 10°C? CheckReagent->CheckTemp Yes Sol_Dry Solution: Use Flame-Dried Glassware & Anhydrous Reagents. CheckReagent->Sol_Dry No CheckSubstrate Is Pyrazole Substrate Deactivated? CheckTemp->CheckSubstrate Yes Sol_Temp Solution: Improve Cooling During Reagent Preparation. CheckTemp->Sol_Temp No CheckConditions Were Reaction Temp/Time Sufficient? CheckSubstrate->CheckConditions No Sol_Substrate Solution: Increase Reagent Excess & Reaction Temperature. CheckSubstrate->Sol_Substrate Yes Sol_Conditions Solution: Increase Reaction Temp &/or Time. Monitor by TLC. CheckConditions->Sol_Conditions No G cluster_formation Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Attack & Hydrolysis DMF DMF O=CH-N(Me)₂ Adduct Adduct Me₂N-CH=O⁺-PO₂Cl₂ DMF->Adduct Attack on P POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ Cl⁻ Adduct->Vilsmeier Rearrangement Iminium Iminium Intermediate Vilsmeier:f0->Iminium Pyrazole Pyrazole Ring (Electron Rich) Pyrazole->Iminium Attack on C of Reagent Product Formyl-Pyrazole R-CHO Iminium->Product Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

References

Side reactions of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information focuses on potential side reactions and degradation pathways under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am running a reaction with this compound under acidic conditions and observing an unexpected, more polar byproduct. What could it be?

A1: Under acidic conditions, particularly in the presence of an oxidizing agent or atmospheric oxygen, the aldehyde group of this compound is susceptible to oxidation. The most likely byproduct is the corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.[1] This oxidation can be facilitated by certain strong acids or impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification of Starting Material: Ensure the purity of your starting aldehyde to eliminate any acidic impurities that might catalyze oxidation.

  • Characterization: Isolate the byproduct and characterize it by techniques such as NMR, IR, and mass spectrometry to confirm its identity. The carboxylic acid will show a characteristic broad O-H stretch in the IR spectrum and a downfield shift for the carboxylic proton in the ¹H NMR spectrum.

Q2: My reaction in a strong basic medium (e.g., concentrated NaOH or KOH) is giving poor yields of the desired product and forming two other major products. What is the likely side reaction?

A2: this compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens. In the presence of a strong base, such aldehydes can undergo a disproportionation reaction known as the Cannizzaro reaction.[2] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol, (1,5-Dimethyl-1H-pyrazol-4-yl)methanol, and one molecule of the carboxylic acid, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.[2]

Troubleshooting Steps:

  • Use a Milder Base: If your desired reaction can proceed with a weaker base (e.g., K₂CO₃, Et₃N), this will suppress the Cannizzaro reaction.

  • Lower Reaction Temperature: The Cannizzaro reaction is often favored by higher temperatures. Running your reaction at a lower temperature may reduce the rate of this side reaction.

  • Shorter Reaction Time: Minimize the reaction time to reduce the extent of the Cannizzaro reaction.

  • Stoichiometry of Base: Use a catalytic amount of base if possible, as high concentrations of strong base promote the Cannizzaro reaction.

Q3: I am performing a condensation reaction under basic conditions and observing a deeply colored, high-molecular-weight byproduct. What could be the cause?

A3: This is likely due to a Knoevenagel or a related aldol-type condensation reaction.[3][4] While this compound itself cannot self-condense via an aldol pathway, it can react with any enolizable carbonyl compounds present in the reaction mixture (e.g., acetone, ethyl acetate as a solvent, or impurities in starting materials). These condensation products are often conjugated systems, which can appear colored.

Troubleshooting Steps:

  • Purify Solvents and Reagents: Ensure all solvents and reagents are free from other carbonyl-containing impurities.

  • Protecting Groups: If your substrate contains other carbonyl groups that you do not want to react, consider using a suitable protecting group strategy.

  • Controlled Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize side reactions.

Summary of Potential Side Reactions

ConditionPotential Side ReactionProductsFactors Favoring the Side Reaction
Acidic Oxidation1,5-Dimethyl-1H-pyrazole-4-carboxylic acidPresence of oxidizing agents, atmospheric oxygen, strong acidic conditions, elevated temperatures.
Basic (Strong) Cannizzaro Reaction(1,5-Dimethyl-1H-pyrazol-4-yl)methanol and 1,5-Dimethyl-1H-pyrazole-4-carboxylic acidHigh concentration of strong base (e.g., NaOH, KOH), elevated temperatures, non-enolizable aldehyde.
Basic Knoevenagel/Aldol-type Condensationα,β-Unsaturated carbonyl compounds (often colored and polymeric)Presence of other enolizable carbonyl compounds (ketones or aldehydes) as reactants or impurities.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere (to Minimize Oxidation)

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Add this compound and any other solid reagents to the flask against a counterflow of inert gas.

  • Solvent Addition: Add degassed solvent via a cannula or syringe.

  • Reaction: Carry out the reaction as planned (e.g., heating, addition of other reagents).

  • Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air.

Protocol 2: Synthesis of Potential Cannizzaro Reaction Products for Analytical Standards

  • Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (Oxidation Product):

    • Dissolve this compound (1.0 eq) in a mixture of pyridine and water.

    • Slowly add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature until the purple color disappears.

    • Filter the mixture to remove manganese dioxide (MnO₂).

    • Acidify the filtrate with HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry to obtain the product.[1]

  • Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanol (Reduction Product):

    • Suspend sodium borohydride (NaBH₄) (approx. 1.5 eq) in ethanol at 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in ethanol.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Visualizations

Troubleshooting_Workflow start Unexpected Byproduct Observed condition Identify Reaction Conditions start->condition acidic Acidic Conditions condition->acidic Acidic basic Basic Conditions condition->basic Basic acid_q1 Is the byproduct more polar? acidic->acid_q1 base_q1 Is a strong base used (e.g., NaOH, KOH)? basic->base_q1 acid_yes Likely Oxidation to Carboxylic Acid acid_q1->acid_yes Yes acid_sol Troubleshoot: - Use inert atmosphere - Degas solvents acid_yes->acid_sol base_yes Likely Cannizzaro Reaction base_q1->base_yes Yes base_q2 Are colored/polymeric byproducts observed? base_q1->base_q2 No base_sol1 Troubleshoot: - Use milder base - Lower temperature base_yes->base_sol1 base_yes2 Likely Knoevenagel/Aldol-type Condensation base_q2->base_yes2 Yes base_sol2 Troubleshoot: - Purify reagents and solvents base_yes2->base_sol2

Caption: Troubleshooting workflow for identifying side reactions.

Cannizzaro_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products aldehyde1 1,5-Dimethyl-1H- pyrazole-4-carbaldehyde base Strong Base (e.g., NaOH) aldehyde2 1,5-Dimethyl-1H- pyrazole-4-carbaldehyde alcohol (1,5-Dimethyl-1H-pyrazol-4-yl)methanol base->alcohol Disproportionation acid 1,5-Dimethyl-1H-pyrazole- 4-carboxylate Salt base->acid Disproportionation

Caption: The Cannizzaro reaction of this compound.

Oxidation_Reaction reactant 1,5-Dimethyl-1H- pyrazole-4-carbaldehyde product 1,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid conditions [O] (e.g., K₂Cr₂O₇/H⁺ or O₂) conditions->product

References

Removal of residual DMF and POCl₃ from Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification stages of the Vilsmeier-Haack reaction, with a specific focus on the removal of residual N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how are residual DMF and POCl₃ problematic?

A1: The Vilsmeier reagent is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like DMF and an acid chloride like POCl₃.[1][2][3] It is the active formylating agent in the Vilsmeier-Haack reaction.[4][5][6] Residual DMF, a high-boiling point solvent (153 °C), is difficult to remove and can interfere with subsequent reactions or purification steps, as well as compromise the purity of the final product.[7] Excess POCl₃ is highly reactive and corrosive; its incomplete removal can lead to the formation of undesirable byproducts during workup and storage.

Q2: How is the Vilsmeier-Haack reaction typically quenched?

A2: The standard procedure involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[8][9] This process hydrolyzes the intermediate iminium salt to the desired aldehyde and also quenches any unreacted POCl₃.[1] For safety, especially on a larger scale, a "reverse quench" is often recommended, where the reaction mixture is added slowly to a basic aqueous solution, such as aqueous sodium acetate, to better control the exothermic hydrolysis of POCl₃.[9]

Q3: What are the primary methods for removing residual DMF?

A3: The most common methods for removing residual DMF include:

  • Aqueous Extraction: Washing the organic layer multiple times with water, brine, or dilute aqueous solutions of LiCl or HCl.[10][11][12][13]

  • Azeotropic Distillation: Adding a solvent like toluene or heptane and removing the azeotrope under reduced pressure.[13][14][15]

  • High-Vacuum Distillation: Removing DMF under high vacuum, often at elevated temperatures.[13]

Q4: How can I confirm that all the DMF has been removed?

A4: The most common method for confirming the absence of residual DMF is through ¹H NMR spectroscopy. The characteristic signals for DMF protons (a singlet at ~8.0 ppm and two singlets around 2.9 and 2.7 ppm) should be absent in the spectrum of the purified product. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of a Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion during Aqueous Extraction High concentration of DMF acting as a phase-transfer agent. The presence of fine particulate matter.- Add saturated brine or solid NaCl to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. - If the problem persists in future reactions, consider reducing the initial concentration of DMF or removing the bulk of it by distillation before extraction.
Product is Partially Soluble in the Aqueous Layer The product has some polarity, and DMF increases its solubility in the aqueous phase.- Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. - Use a less polar extraction solvent like diethyl ether instead of ethyl acetate or dichloromethane. - Perform multiple extractions with smaller volumes of the organic solvent.
Incomplete Removal of DMF after Multiple Washes Insufficient volume or number of aqueous washes. The organic solvent used for extraction has high miscibility with DMF (e.g., dichloromethane).- Increase the volume of the aqueous wash (a general rule of thumb is to use at least 5-10 times the volume of water relative to the volume of DMF). - Increase the number of washes (5-6 times). - Use a 5-10% aqueous LiCl solution for one or two of the washes, as this is often more effective than water alone. - Switch to a less polar extraction solvent like diethyl ether.
Low Product Yield After Workup Product decomposition due to acidic conditions from the hydrolysis of POCl₃. Product loss during aqueous washes due to some water solubility.- Ensure the quenching is done efficiently and the mixture is neutralized promptly with a base like sodium bicarbonate or sodium hydroxide. - If the product is acid-sensitive, consider a reverse quench into a cold, buffered aqueous solution. - Minimize the contact time of the product with the aqueous phase.
Formation of Chlorinated Byproducts Incomplete hydrolysis of the Vilsmeier reagent or reaction of the substrate with residual POCl₃.- Ensure a thorough aqueous workup to completely hydrolyze all reactive intermediates. - Consider using alternative reagents for the Vilsmeier-Haack reaction, such as oxalyl chloride and DMF, which may reduce the likelihood of chlorination.[8]
Multiple Formylation Products The substrate is highly activated, leading to di- or tri-formylation. An excess of the Vilsmeier reagent was used.- Carefully control the stoichiometry of the Vilsmeier reagent to be as close to 1:1 with the substrate as possible.[8] - Add the Vilsmeier reagent to the substrate solution slowly at a low temperature to control the reaction.

Data Presentation

Illustrative Comparison of DMF Removal Methods

The following table provides an illustrative comparison of the efficiency of common DMF removal techniques. The values are representative and can vary based on the specific substrate, scale, and experimental conditions.

Removal Method Procedure Illustrative Residual DMF (%) Advantages Disadvantages
Aqueous Wash (Water) 3 x washes with equal volume of water5-10%Simple, widely applicable.Can be inefficient for large amounts of DMF, may lead to product loss if the product has some water solubility.
Aqueous Wash (Brine) 3 x washes with equal volume of saturated NaCl solution2-5%More effective than water alone in "salting out" the organic layer.Can increase the salt content in the aqueous waste.
Aqueous Wash (5% LiCl) 2 x washes with equal volume of 5% aqueous LiCl solution<2%Highly effective due to the coordination of Li⁺ with DMF.[10][13]LiCl is a reagent that needs to be purchased and disposed of.
Azeotropic Distillation (Toluene) Addition of toluene and rotary evaporation<1%Very effective for removing trace amounts of DMF.Requires a rotary evaporator and suitable vacuum; the product must be stable to the distillation conditions.
High Vacuum Distillation Distillation under high vacuum (<1 mmHg)<1%Effective for complete removal.Requires high vacuum equipment and the product must be non-volatile and thermally stable.

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup for a Vilsmeier-Haack Reaction
  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH of the aqueous solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Perform at least three extractions.

  • Washing: Combine the organic layers and wash successively with:

    • Water (2 x volume of the organic layer)

    • 5% aqueous LiCl solution (1 x volume of the organic layer)

    • Saturated aqueous NaCl (brine) (1 x volume of the organic layer)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Safe Reverse Quenching Protocol for POCl₃

This protocol is recommended for larger-scale reactions to control the exotherm from POCl₃ hydrolysis.[9]

  • Preparation of Quenching Solution: Prepare a solution of aqueous sodium acetate (e.g., 2-3 equivalents relative to POCl₃) in water in a separate flask equipped with a stirrer and a thermometer. Cool the solution in an ice bath.

  • Reverse Quench: Slowly add the Vilsmeier-Haack reaction mixture dropwise to the stirred, cold sodium acetate solution, ensuring the internal temperature does not rise significantly.

  • Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Proceed with the extraction and washing steps as described in Protocol 1.

Visualizations

Vilsmeier-Haack Reaction and Workup Workflow```dot

Vilsmeier_Haack_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_removals Removal of Reagents DMF DMF POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Substrate Aromatic Substrate Iminium_Salt Iminium Salt Intermediate Quenching Quenching (Ice/Water) Extraction Extraction (Organic Solvent) Washing Aqueous Washes (Water, Brine, LiCl) Drying Drying (Na₂SO₄) Concentration Concentration Purification Purification (e.g., Chromatography) Final_Product Final Product Removed_POCl3 Hydrolyzed POCl₃ Removed_DMF Removed DMF

Caption: Decision tree for troubleshooting the removal of residual DMF.

References

Technical Support Center: Troubleshooting Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step

Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

Answer: Low yields in the cyclization step are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Cyclization Yield

low_yield_troubleshooting start Low Yield in Cyclization precursor_purity Check Precursor Purity start->precursor_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalyst_issues Evaluate Catalyst start->catalyst_issues workup_purification Review Work-up & Purification start->workup_purification purify_precursor Recrystallize or use column chromatography for precursor. precursor_purity->purify_precursor Impure? temp_gradient Run temperature gradient to find optimum. reaction_conditions->temp_gradient Suboptimal Temp? solvent_choice Ensure solvent is anhydrous. Test alternative high-boiling point solvents (e.g., formamide). reaction_conditions->solvent_choice Solvent Issues? catalyst_activity Check catalyst activity. Consider alternative catalysts (e.g., solid acid catalysts for microwave synthesis). catalyst_issues->catalyst_activity Inactive? workup_optimization Optimize work-up to remove catalysts and salts. workup_purification->workup_optimization Inefficient? synthesis_scheme reactant1 3-Amino-4-cyanopyrazole reagents 2-Methoxyethanol 100°C, 48h reactant1->reagents reactant2 Formamidine Acetate reactant2->reagents product 4-Aminopyrazolo[3,4-d]pyrimidine reagents->product signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor src Src Kinase receptor->src downstream Downstream Signaling (e.g., Ras-MAPK) src->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->src

Microwave-assisted synthesis to improve yield and reduce reaction time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve yields and reduce reaction times.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during microwave-assisted synthesis experiments.

Q1: My reaction is not going to completion, or the yield is very low.

A1: An incomplete reaction or low yield can be due to several factors. Consider the following troubleshooting steps:

  • Increase Reaction Time: If you see some product formation, incrementally increase the reaction time. For instance, if the initial run was for 10 minutes, try extending it in 5-10 minute intervals.

  • Increase Reaction Temperature: Higher temperatures often lead to faster reaction rates. A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature. However, ensure you do not surpass the pressure and temperature limits of your reaction vessel.

  • Increase Microwave Power: If the target temperature is not being reached, a gradual increase in microwave power may be necessary.

  • Check Solvent Choice: The solvent plays a crucial role in microwave absorption. Polar solvents like DMF, ethanol, and acetonitrile are generally good microwave absorbers. If you are using a non-polar solvent, it may not be heating the reaction mixture effectively.

  • Add a Microwave Absorber: For reactions in non-polar solvents, adding a small amount of a strong microwave absorber, such as graphite or an ionic liquid, can facilitate heating.

  • Re-evaluate Reagent Stoichiometry: Consider increasing the equivalents of one of the starting materials or the catalyst.

Q2: My starting materials or products are decomposing.

A2: Decomposition is typically caused by excessive heat. To address this, you can:

  • Lower the Reaction Temperature: Reduce the set temperature to a point where the reaction proceeds at a reasonable rate without causing degradation of your compounds.

  • Reduce the Reaction Time: Shorter exposure to high temperatures can prevent the decomposition of sensitive molecules.

  • Use Pulsed Heating: If your microwave reactor has a pulsed heating mode, utilize it to maintain the desired temperature without continuous irradiation, which can create localized hot spots.

  • Ensure Proper Stirring: Inefficient stirring can lead to uneven heating and localized overheating. Check that your stir bar is functioning correctly and is of an appropriate size for the reaction vessel.

Q3: The pressure inside the reaction vessel is too high.

A3: High pressure can be a significant safety concern. Here’s how to manage it:

  • Reduce the Reaction Temperature: Lowering the temperature will decrease the vapor pressure of the solvent.

  • Decrease the Amount of Solvent: Overfilling the reaction vessel can lead to excessive pressure buildup. Ensure you are following the manufacturer's guidelines for vessel filling volumes.

  • Choose a Different Solvent: Solvents with higher boiling points will generate less pressure at a given temperature.

  • Check for Gas-Evolving Reactions: Be cautious with reactions that produce gaseous byproducts, as this can rapidly increase pressure in a sealed vessel.

Q4: I am seeing inconsistent results between runs.

A4: Inconsistent results can stem from several sources:

  • Ensure Homogeneity: For heterogeneous mixtures, ensure the solid is fully suspended in the liquid and that stirring is adequate to prevent settling.

  • Accurate Temperature Monitoring: Use an internal fiber optic temperature probe for the most accurate temperature reading, as IR sensors can sometimes be misled by factors like vessel wall thickness or exothermic reactions.

  • Proper Vessel Sealing: Ensure that the reaction vessels are sealed correctly to prevent solvent evaporation, which would change the concentration of reactants.

  • Reproducible Sample Preparation: Precisely measure all reagents and solvents for each reaction.

Frequently Asked Questions (FAQs)

Q1: How do I convert a conventional heating protocol to a microwave-assisted method?

A1: To adapt a conventional method, start by using the same solvent and reagent concentrations. A good starting point for the temperature is 10-20°C above the conventional method's reflux temperature. Since microwave heating is much more efficient, the reaction time will be significantly shorter. A reaction that takes hours under conventional reflux may only require minutes in a microwave synthesizer.

Q2: What is the main advantage of using microwave synthesis?

A2: The primary advantages are significantly reduced reaction times, often from hours to minutes, and improved reaction yields with higher product purity due to reduced side product formation.[1]

Q3: Can I use any solvent in a microwave reactor?

A3: While a wide range of solvents can be used, polar solvents are more efficient at absorbing microwave energy and heating the reaction mixture. Non-polar solvents can be used, but they may require the addition of a microwave absorber to heat effectively.

Q4: Is microwave synthesis safe?

A4: Modern microwave reactors are equipped with numerous safety features, including pressure and temperature sensors that will automatically shut down the instrument if preset limits are exceeded. However, it is crucial to follow all safety guidelines, including using the correct reaction vessels and not overfilling them. Never attempt reactions that are known to be explosive or produce large amounts of gas in a sealed vessel.

Q5: What maintenance is required for a microwave reactor?

A5: Regular maintenance includes cleaning the microwave cavity and the reaction vessels. The cavity should be kept clean from any spills or residue. Digestion tanks and vessels should be thoroughly cleaned after each use to prevent cross-contamination and damage.

Data Presentation

The following tables summarize the improvement in reaction time and yield for various reactions when using microwave-assisted synthesis compared to conventional heating methods.

Table 1: Comparison of Suzuki Cross-Coupling Reaction

Catalyst/ConditionsMethodTemperature (°C)TimeYield (%)
Pd EnCat™ 30Microwave12020 min>98
Pd EnCat™ 30Conventional1008 h97

Data sourced from Baxendale, et al. (2006).

Table 2: Comparison of Hantzsch Dihydropyridine Synthesis

AldehydeMethodTemperature (°C)TimeYield (%)
BenzaldehydeMicrowave14010 min89
BenzaldehydeConventionalReflux12 hLower Yields

Data sourced from Öhberg and Westman (2001).[1]

Table 3: Comparison of Diels-Alder Reaction

Dienophile/DieneMethodTemperature (°C)TimeYield (%)
N-phenylmaleimide/1,3-cyclohexadieneMicrowave13010 min84-90
N-phenylmaleimide/1,3-cyclohexadieneConventionalReflux (1.5 h)90 min77-83

Data sourced from Werner, et al. (2009).[2]

Table 4: Comparison of Peptide Synthesis (10-amino acid peptide)

ParameterMicrowave-AssistedConventional
Time per amino acid addition < 4 minutes2 hours
Total Synthesis Time ~40 minutes20 hours
Crude Purity 85% - 91%Lower
Waste Generation < 50 mL1 L

Data sourced from "Microwave-Assisted Peptide Synthesis: A Faster Approach".[3]

Experimental Protocols

1. Microwave-Assisted Hantzsch Dihydropyridine Synthesis

  • Reagents: Benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).

  • Procedure:

    • Place all reagents in a glass reaction vial.

    • Seal the vial with a Teflon septum.

    • Place the vial in the microwave cavity.

    • Irradiate the stirred reaction mixture at 140°C for 10 minutes.

    • After the reaction, allow the vial to cool to a safe temperature before opening.

    • The product can then be isolated and purified using standard laboratory techniques.[1]

2. Microwave-Assisted Suzuki Cross-Coupling Reaction

  • Reagents: 4-Bromoanisole (1 equiv), phenylboronic acid (1.05 equiv), Pd EnCat™ 40 (5 mol%), K₂CO₃ (3 equiv).

  • Solvent: Toluene/water/ethanol (4:2:1).

  • Procedure:

    • Combine all reagents and the solvent in a microwave process vial.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 120°C and hold for 10 minutes with stirring.

    • After cooling, the catalyst can be filtered off, and the product can be extracted and purified.

3. Microwave-Assisted Diels-Alder Reaction

  • Reagents: N-phenylmaleimide and 1,3-cyclohexadiene.

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve the reactants in absolute ethanol in a sealed vessel.

    • Heat the mixture to 130°C for 10 minutes in the microwave reactor.

    • After cooling, the product can be isolated by filtration or evaporation of the solvent.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis reagents Select Reagents & Solvent vessel Choose Appropriate Vessel reagents->vessel seal Seal Vessel vessel->seal parameters Set Time, Temperature, Power seal->parameters irradiate Microwave Irradiation parameters->irradiate cool Cooling irradiate->cool open_vessel Open Vessel cool->open_vessel isolate Isolate Product open_vessel->isolate analyze Analyze Purity & Yield isolate->analyze

Caption: General experimental workflow for microwave-assisted synthesis.

troubleshooting_workflow cluster_yield Low Yield / Incomplete Reaction cluster_decomp Decomposition cluster_pressure High Pressure start Reaction Issue? low_yield start->low_yield Low Yield decomposition start->decomposition Decomposition high_pressure start->high_pressure High Pressure increase_time Increase Time increase_temp Increase Temperature check_solvent Check Solvent Polarity increase_power Increase Power lower_temp Lower Temperature reduce_time Reduce Time use_pulse Use Pulsed Heating reduce_temp_pressure Lower Temperature check_volume Check Fill Volume low_yield->increase_time low_yield->increase_temp low_yield->check_solvent low_yield->increase_power decomposition->lower_temp decomposition->reduce_time decomposition->use_pulse high_pressure->reduce_temp_pressure high_pressure->check_volume

Caption: Troubleshooting decision tree for common microwave synthesis issues.

parameter_relationships Temp Temperature Yield Yield / Rate Temp->Yield Increases Pressure Pressure Temp->Pressure Increases Time Time Time->Yield Increases Solvent Solvent Polarity Solvent->Temp Affects Heating Power Power Power->Temp Increases

Caption: Relationship between key parameters in microwave-assisted synthesis.

References

Validation & Comparative

Comparative analysis of Vilsmeier-Haack reagents for pyrazole formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of pyrazoles is a critical step in the synthesis of numerous biologically active compounds and functional materials. The Vilsmeier-Haack reaction stands out as a powerful and versatile method for introducing a formyl group onto the pyrazole ring, typically at the C4 position. This guide provides a comparative analysis of different Vilsmeier-Haack reagents used for this transformation, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Performance Comparison of Vilsmeier-Haack Reagents

The classical Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the most widely employed system for pyrazole formylation.[1][2][3][4] However, variations in the amide component and the activating agent can be considered for specific applications. The following table summarizes the performance of common Vilsmeier-Haack systems in the formylation of various pyrazole substrates.

Vilsmeier-Haack SystemSubstrateReaction ConditionsYield (%)Reference
DMF / POCl₃ 1,3-Disubstituted-5-chloro-1H-pyrazoles120 °C, 2 hGood[1]
DMF / POCl₃ Hydrazones0 °C to 70 °C, 5-7 hExcellent[1]
DMF / POCl₃ Substituted HydrazonesRoom temperature, 8 hGood to Excellent[1]
DMF / POCl₃ N-alkyl-3,5-dimethyl-1H-pyrazolesNot specified-[5]
DMF / POCl₃ 1-Phenylpyrazole100 °C-[6]
DMF / POCl₃ 1-Methyl-3-propyl-5-chloro-1H-pyrazole120 °C, 2 h55%[7][8]
Phthaloyl dichloride / DMF Pyrazole60 °C, 2 h (conventional)-[1]
Phthaloyl dichloride / DMF Pyrazole60 °C, 10 min (microwave)-[1]
Acetamide / POCl₃ Steroidal thiosemicarbazonesCold conditions60-65% (yields pyrazole with methyl group)[9]

Note: The efficiency of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the pyrazole substrate. Electron-rich pyrazoles are more reactive towards electrophilic substitution.[6][10] For N-unsubstituted pyrazoles, formylation at the 4-position can be challenging under standard conditions.[5][6]

Experimental Protocols

General Protocol for Pyrazole Formylation using DMF/POCl₃

This protocol is a representative procedure and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent, a chloromethyleneiminium salt, forms as a crystalline solid or a viscous liquid.[2][4]

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-120 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.[1][7][8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-formylpyrazole.

Reaction Mechanisms and Workflow

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloromethyleneiminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the electron-rich pyrazole ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Pyrazole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Formyl_Pyrazole 4-Formylpyrazole Intermediate->Formyl_Pyrazole Hydrolysis

Caption: General mechanism of pyrazole formylation via the Vilsmeier-Haack reaction.

A typical experimental workflow for the Vilsmeier-Haack formylation of pyrazoles is outlined below, from reagent preparation to product purification.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) start->reagent_prep substrate_add Add Pyrazole Substrate reagent_prep->substrate_add reaction Reaction (Stir/Heat) substrate_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice & Neutralize monitoring->workup Complete extraction Product Extraction or Filtration workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end End purification->end

Caption: A typical experimental workflow for pyrazole formylation.

Concluding Remarks

The choice of the Vilsmeier-Haack reagent and reaction conditions is crucial for the successful formylation of pyrazoles. While the DMF/POCl₃ system is the most common and versatile, exploring alternative reagents like those derived from other amides or activating agents may be beneficial for specific substrates or for achieving different functionalizations. Careful optimization of stoichiometry, temperature, and reaction time is essential to maximize yields and minimize side product formation. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the Vilsmeier-Haack formylation of pyrazoles.

References

Cytotoxicity of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, pyrazole derivatives have emerged as a promising class of molecules due to their significant biological activities. This guide provides a comparative analysis of the cytotoxicity of various derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, offering a valuable resource for researchers, scientists, and professionals in drug development. The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines, with many exhibiting potent anticancer properties.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple studies to facilitate a clear comparison of the compounds' efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Thiazolyl pyrazole carbaldehyde hybrid (181) HeLa9.05 ± 0.04--
MCF-77.12 ± 0.04--
A5496.34 ± 0.06--
Polysubstituted pyrazole derivative (59) HepG22Cisplatin5.5
Pyrazole carbaldehyde derivative (43) MCF-70.25Doxorubicin0.95
Pyrazole-based hybrid heteroaromatic (31) A54942.79--
Pyrazole-based hybrid heteroaromatic (32) A54955.73--
Indole-pyrazole derivative (33) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8
Indole-pyrazole derivative (34) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8
Ferrocene-pyrazole hybrid (47c) HCT-1163.12--
PC-3124.40--
HL606.81--
SNB1960.44--
Pyrazolo[1,5-a]pyrimidine (50h) 786-0 (Renal)9.9 ± 1.33 µg/mLDoxorubicin-
MCF-731.87 ± 8.22 µg/mLDoxorubicin-
3,5-diphenyl-1H-pyrazole (L2) CFPAC-161.7 ± 4.9--
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-781.48 ± 0.89--

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives, typically dissolved in a solvent like DMSO. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or acidic isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in this research, the following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with specific cancer cell lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere prepare Prepare serial dilutions of pyrazole derivatives adhere->prepare treat Treat cells with compounds prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance solubilize->measure calculate Calculate % cell viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Experimental workflow for cytotoxicity assessment using the MTT assay.

Some pyrazole derivatives have been suggested to exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression.

signaling_pathway cluster_pathway Simplified Cell Cycle Regulation Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F Transcription Factor E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->E2F Releases Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->CDK2 Inhibits

Potential inhibition of the CDK2 signaling pathway by pyrazole derivatives.

A Comparative Guide to the Synthesis of Pyrazole Aldehydes: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole aldehydes is a critical step in the development of new therapeutic agents. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its aldehyde derivatives are key intermediates for the synthesis of a wide range of biologically active compounds.[1] Traditional synthesis of pyrazole aldehydes often involves lengthy reaction times and harsh conditions. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant reductions in reaction time and often leading to improved yields and purer products.[2][3] This guide will delve into a comparative analysis of these two approaches, focusing on the widely used Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from various studies, highlighting the efficiencies gained by employing microwave-assisted techniques over conventional heating methods for the synthesis of pyrazole aldehydes and related pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours72-90

Source:[2][4]

Table 2: Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

R-groupConventional Method (Time, Yield %)Microwave-Assisted Method (Time, Yield %)
H4.5 h, 75%45 sec, 92%
CH35.0 h, 72%60 sec, 90%
OCH35.5 h, 70%75 sec, 88%
Cl4.0 h, 78%45 sec, 95%
Br4.0 h, 77%45 sec, 94%
NO26.0 h, 65%120 sec, 85%

Source:

Table 3: Synthesis of Pyrazole-Oxadiazole Hybrids

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Source:[3][5]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction are provided below. These protocols are based on established literature procedures.

Conventional Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a procedure for the Vilsmeier-Haack cyclization of a hydrazone.[6]

Step 1: Preparation of the Vilsmeier-Haack Reagent In a flask, 10 ml of dimethylformamide (DMF) is cooled to 0°C. To this, 1.1 ml (0.012 mole) of phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for 30 minutes to form the Vilsmeier-Haack reagent.[7]

Step 2: Cyclization Reaction To the prepared Vilsmeier-Haack reagent, N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is added in small portions. The reaction mixture is then stirred at 60–65°C for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Work-up and Purification After completion, the reaction mixture is carefully poured into crushed ice with constant stirring. The solution is then neutralized with solid sodium bicarbonate. The resulting precipitate is collected by filtration, dried, and purified by recrystallization from methanol to yield the final product.[6]

Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles

This protocol describes a rapid microwave-assisted Vilsmeier-Haack reaction of a hydrazone.

Step 1: Preparation of the Vilsmeier-Haack Reagent The Vilsmeier-Haack reagent is prepared by the dropwise addition of 1.2 mL of POCl₃ to 10 mL of ice-cooled DMF.

Step 2: Microwave-Assisted Cyclization The corresponding hydrazone (0.004 mole) is added to the prepared Vilsmeier-Haack reagent in an open Erlenmeyer flask. The flask is then placed in a microwave oven and irradiated for 45-120 seconds. The reaction progress can be monitored by TLC after short irradiation intervals.

Step 3: Work-up and Purification After the reaction is complete, the mixture is poured into ice-cold water and neutralized with sodium bicarbonate. The precipitate that forms is filtered off and recrystallized from a suitable solvent such as a DMF/ethanol mixture to afford the pure pyrazole-4-carbaldehyde.

Mandatory Visualization

The following diagrams illustrate the general workflows for the conventional and microwave-assisted synthesis of pyrazole aldehydes.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Start: Reactants & Solvent conv_reflux Reflux/Stirring (Hours) conv_start->conv_reflux conv_workup Work-up & Neutralization conv_reflux->conv_workup conv_purification Purification (Recrystallization) conv_workup->conv_purification conv_product Final Product: Pyrazole Aldehyde conv_purification->conv_product mw_start Start: Reactants & Solvent in Microwave Vial mw_irradiation Microwave Irradiation (Minutes) mw_start->mw_irradiation mw_workup Work-up & Neutralization mw_irradiation->mw_workup mw_purification Purification (Recrystallization) mw_workup->mw_purification mw_product Final Product: Pyrazole Aldehyde mw_purification->mw_product

Caption: General workflow for conventional vs. microwave-assisted synthesis.

The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. The logical relationship of this reaction is depicted below.

Vilsmeier_Haack Hydrazone Hydrazone Derivative Cyclization Cyclization & Formylation Hydrazone->Cyclization VHR Vilsmeier-Haack Reagent (DMF/POCl3) VHR->Cyclization Product Pyrazole-4-carbaldehyde Cyclization->Product

Caption: Logical flow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

References

Spectroscopic comparison of 1,5- and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of two isomeric dimethyl-1H-pyrazole-4-carbaldehydes provides critical data for researchers in drug discovery and organic synthesis. This guide offers a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The subtle shift of a methyl group from the 1,3- to the 1,5-position in the pyrazole ring of dimethyl-1H-pyrazole-4-carbaldehyde results in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these versatile building blocks in pharmaceutical and materials science research. This guide presents a comprehensive comparison of the spectroscopic properties of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers, highlighting the differences in their chemical shifts, vibrational frequencies, and fragmentation patterns.

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Data (ppm)

Proton AssignmentThis compound1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Aldehyde-H (CHO)~9.8-10.09.9-10.1
Pyrazole-H (C3-H)~7.5-8.0-
Pyrazole-H (C5-H)-7.5-8.6
N-CH₃~3.83.8-4.0
C-CH₃~2.52.4-2.5

Note: Data for the 1,5-isomer is based on general expectations for similar structures, while data for the 1,3-isomer is from published ranges.

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Data (ppm) in DMSO-d₆

Carbon AssignmentThis compound1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
C=O (Aldehyde)186.3185-190
C3151.0110-160
C4122.9110-160
C5139.5110-160
N-CH₃35.0 (approx.)10-40
C-CH₃13.810-40

Note: Specific peak data for the 1,5-isomer is available, while the data for the 1,3-isomer is presented as a range.[1]

Infrared (IR) Spectroscopy Data

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational ModeThis compound1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
C=O Stretch (Aldehyde)~17001720-1740
C-H Stretch (Aliphatic)~2850-30002850-3000
C=N/C=C Stretch (Aromatic Ring)~1475-16001475-1600

Note: The data represents typical ranges for the indicated functional groups.

Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data

ParameterThis compound1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC₆H₈N₂OC₆H₈N₂O
Molecular Weight124.14 g/mol 124.14 g/mol
Molecular Ion (M⁺)m/z 124m/z 124
Key FragmentsM-29 (loss of CHO)M-29 (loss of CHO), M-15 (loss of CH₃)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS to generate molecular ions and fragment ions.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and its characteristic fragments.

Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including N-methylpyrazoles, to produce the corresponding aldehydes. The reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole N-Methylpyrazole Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

References

In Vitro Anticancer Efficacy of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of derivatives based on the 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde scaffold. The information presented herein is curated from recent scientific literature to aid in the evaluation of their therapeutic potential and to guide future drug discovery efforts. This document summarizes key experimental data, details common experimental methodologies, and visualizes relevant biological pathways.

Comparative Analysis of Anticancer Activity

The anticancer potential of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for several series of pyrazole derivatives, including those structurally related to this compound.

Table 1: Cytotoxic Activity of Pyrazole-Based Thiazolyl Hydrazone Derivatives

This series was synthesized from 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a close structural analog of the target scaffold.

Compound IDR-group (Substitution on phenyl ring)A549 (Lung Carcinoma) IC50 (µM)NIH3T3 (Normal Fibroblasts) IC50 (µM)
2a H>100>100
2b 4-CH352.3>100
2c 4-F41.5>100
2d 4-Cl38.889.7
2e 4-Br35.278.4
2f 4-NO268.9>100
2g 2-Cl45.692.1
2h 2,4-diCl33.771.5
2i 4-CF331.665.3
Cisplatin -10.0-

Table 2: Cytotoxic Activity of Pyrazole-Based Schiff Base Derivatives

These derivatives were synthesized from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde.

Compound IDA549 (Lung Carcinoma) IC50 (µM)Caco-2 (Colon Carcinoma) IC50 (µM)
5d 48.61 ± 0.14>50
5e 47.74 ± 0.2040.99 ± 0.20
7a 49.40 ± 0.1842.42 ± 0.18
Doxorubicin -54.94 ± 0.16

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vitro anticancer activity data. Below are detailed methodologies for key assays commonly employed in the evaluation of these pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Fixation: After treatment with the test compounds, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of these pyrazole derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Cell Seeding (96-well plate) start->seed treat Add Pyrazole Derivatives (various concentrations) seed->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay incubate->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for in vitro anticancer screening.

Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. Pyrazole derivatives have been reported to interfere with several of these pathways, including the PI3K/Akt and MAPK pathways.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Promotes Pyrazole Pyrazole Derivatives Pyrazole->Raf Inhibits

Comparative Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Schiff base derivatives of a 1,5-dimethyl-1H-pyrazole-4-carbaldehyde analog reveals key structural insights for the development of novel therapeutic agents. This guide provides a comparative analysis of their cytotoxic, anti-diabetic, and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct, comprehensive structure-activity relationship (SAR) studies on a wide array of this compound analogs are not extensively documented in single publications, a detailed analysis of closely related derivatives offers valuable insights. This guide focuses on the Schiff base derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, which serve as a pertinent case study. The core structure of these compounds is analogous to the target molecule, with the primary difference being the presence of a 3-oxo and a 2-phenyl substituent on the pyrazole ring. The derivatization at the 4-carbaldehyde position allows for a systematic investigation of how different functionalities impact biological activity.

Data Presentation: Biological Activity of Pyrazole-Based Schiff Bases

The following tables summarize the in vitro biological activities of a series of pyrazole-based Schiff base analogs (compounds 7a-f ). These compounds were synthesized from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and various 5-aminopyrazoles. The data presented includes cytotoxic activity against human cancer cell lines, as well as anti-diabetic and anti-inflammatory activities.

Table 1: Cytotoxic Activity (IC50 µM) of Pyrazole-Based Schiff Bases [1]

CompoundRA549 (Lung Cancer) IC50 (µM)Caco-2 (Colon Cancer) IC50 (µM)
7a N-phenyl-3-(phenylamino)48.61 ± 0.1442.42 ± 0.18
7b N-(p-tolyl)-3-(phenylamino)> 50> 50
7c N-(4-chlorophenyl)-3-(phenylamino)> 50> 50
7d N-phenyl-3-(p-tolylamino)47.74 ± 0.20> 50
7e N-(p-tolyl)-3-(p-tolylamino)49.40 ± 0.1840.99 ± 0.20
7f N-(4-chlorophenyl)-3-(p-tolylamino)> 50> 50
Doxorubicin (Reference Drug)Not Reported54.94 ± 0.16

Table 2: Anti-diabetic and Anti-inflammatory Activity of Pyrazole-Based Schiff Bases (% Inhibition) [1]

CompoundRα-amylase Inhibition (%)α-glucosidase Inhibition (%)Protein Denaturation Inhibition (%)Proteinase Inhibition (%)
7a N-phenyl-3-(phenylamino)31.30 ± 0.0526.91 ± 0.0526.87 ± 0.0323.37 ± 0.03
7b N-(p-tolyl)-3-(phenylamino)26.21 ± 0.0521.43 ± 0.0521.57 ± 0.0318.07 ± 0.03
7c N-(4-chlorophenyl)-3-(phenylamino)21.15 ± 0.0516.37 ± 0.0516.32 ± 0.0312.82 ± 0.03
7d N-phenyl-3-(p-tolylamino)26.71 ± 0.0521.93 ± 0.0522.07 ± 0.0318.57 ± 0.03
7e N-(p-tolyl)-3-(p-tolylamino)26.65 ± 0.0521.87 ± 0.0521.92 ± 0.0318.42 ± 0.03
7f N-(4-chlorophenyl)-3-(p-tolylamino)32.31 ± 0.0527.79 ± 0.0527.75 ± 0.0324.13 ± 0.03
Acarbose (Reference for Anti-diabetic)76.58 ± 0.0153.94 ± 0.01--
Diclofenac Sodium (Reference for Anti-inflammatory)--49.08 ± 0.0146.11 ± 0.02

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and comparative analysis.

Synthesis of Pyrazole-Based Schiff Bases (General Procedure) The Schiff bases were synthesized by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various 5-aminopyrazole derivatives. The reaction is typically carried out in an appropriate solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), and heated under reflux. The resulting Schiff base product is then isolated and purified.

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Human cancer cell lines (A549 and Caco-2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

In Vitro Anti-diabetic Activity (α-amylase and α-glucosidase Inhibition Assays) [1]

  • α-amylase Inhibition Assay: The assay was performed by pre-incubating the test compounds with α-amylase solution, followed by the addition of a starch solution. The reaction was stopped, and the amount of reducing sugar produced was measured. Acarbose was used as a positive control.

  • α-glucosidase Inhibition Assay: The test compounds were pre-incubated with α-glucosidase, and the reaction was initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the released p-nitrophenol was measured to determine the enzyme inhibition. Acarbose served as the reference drug.

In Vitro Anti-inflammatory Activity (Protein Denaturation and Proteinase Inhibition Assays) [1]

  • Inhibition of Protein Denaturation: The reaction mixture consisted of the test compounds and bovine serum albumin. The mixture was heated to induce denaturation and then cooled. The turbidity was measured to determine the extent of protein denaturation inhibition. Diclofenac sodium was used as the standard.

  • Proteinase Inhibitory Activity: The reaction mixture contained trypsin, the test compounds, and a buffer. After incubation, casein was added as a substrate. The reaction was terminated, and the undigested casein was measured. The percentage of proteinase inhibition was calculated, with diclofenac sodium as the reference.

Mandatory Visualization

The following diagrams illustrate the general synthesis workflow and a simplified representation of the structure-activity relationship observed in the cytotoxic activity of the studied analogs.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation pyrazole_aldehyde 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carbaldehyde schiff_base Pyrazole-Based Schiff Bases (7a-f) pyrazole_aldehyde->schiff_base Condensation amino_pyrazole 5-Aminopyrazole Derivatives amino_pyrazole->schiff_base cytotoxicity Cytotoxicity Assay (MTT) schiff_base->cytotoxicity antidiabetic Anti-diabetic Assays (α-amylase, α-glucosidase) schiff_base->antidiabetic antiinflammatory Anti-inflammatory Assays (Protein Denaturation, Proteinase) schiff_base->antiinflammatory

Caption: General workflow for the synthesis and biological evaluation of pyrazole-based Schiff bases.

sar_summary cluster_structure Chemical Structure cluster_activity Cytotoxic Activity core Pyrazole-Carbaldehyde Core r_group Substituent 'R' on 5-aminopyrazole moiety high_activity Higher Cytotoxicity (Lower IC50) r_group->high_activity R = N-phenyl-3-(phenylamino) (7a) R = N-phenyl-3-(p-tolylamino) (7d) R = N-(p-tolyl)-3-(p-tolylamino) (7e) low_activity Lower/No Cytotoxicity (Higher IC50) r_group->low_activity R = N-(p-tolyl)-3-(phenylamino) (7b) R = N-(4-chlorophenyl)-3-(phenylamino) (7c) R = N-(4-chlorophenyl)-3-(p-tolylamino) (7f)

Caption: Simplified SAR for cytotoxic activity of the pyrazole-based Schiff bases.

References

Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have garnered considerable attention within the scientific community as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole-4-carbaldehyde derivatives, supported by experimental data, to aid researchers and professionals in the field of drug discovery and development.

Performance Comparison of Pyrazole-4-Carbaldehyde Derivatives

The antimicrobial potential of pyrazole-4-carbaldehyde derivatives is typically evaluated through in vitro assays that measure the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data from various studies, offering a comparative overview of the activity of different substituted pyrazole-4-carbaldehyde compounds.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-4-Carbaldehyde Derivatives against Bacterial Strains

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)
Series 1: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde
4c (bromo-substituted)Moderate ActivitySignificant ActivityModerate Activity
4f (2,4,6-trichloro-substituted)Significant ActivitySignificant ActivitySignificant Activity
Series 2: Pyrano[2,3-c]pyrazole derivatives
5b125-62.5
5c62.5-125
Series 3: Hydrazone derivatives of pyrazole-1-carbothiohydrazide
21a62.562.5125
Ciprofloxacin (Standard) 3.12-6.25-3.12

Table 2: Zone of Inhibition of Pyrazole-4-Carbaldehyde Derivatives against Bacterial Strains

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)
Series 4: Pyrano[2,3-c]pyrazole derivatives
12d15-2715-2715-27
12f16-3116-3116-31
Ciprofloxacin (Standard) 21-2321-2331-32
Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-4-Carbaldehyde Derivatives against Fungal Strains

Compound/DerivativeCandida albicans (µg/mL)Aspergillus niger (µg/mL)Reference
Series 1: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde
4c (bromo-substituted)Significant ActivitySignificant Activity
4f (2,4,6-trichloro-substituted)Significant ActivitySignificant Activity
Series 3: Hydrazone derivatives of pyrazole-1-carbothiohydrazide
21a7.82.9[1]
Amphotericin B (Standard) --
Clotrimazole (Standard) --

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanisms of action for all pyrazole-4-carbaldehyde derivatives are not fully elucidated, a significant body of evidence suggests that many pyrazole-based compounds exert their antimicrobial effects by inhibiting essential bacterial enzymes.[2][3] One of the key targets identified is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[2][4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[5][4] Computational docking studies have further supported this hypothesis, revealing favorable binding interactions between pyrazole derivatives and the active site residues of bacterial DNA gyrase.[5][3][4]

G Proposed Mechanism of Action of Pyrazole-4-Carbaldehyde Derivatives cluster_bacterium Bacterial Cell Pyrazoles Pyrazole-4-carbaldehyde Derivatives DNAGyrase DNA Gyrase (Bacterial Topoisomerase II) Pyrazoles->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription Disrupted DNAGyrase->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath

Caption: Inhibition of bacterial DNA gyrase by pyrazole-4-carbaldehyde derivatives.

Experimental Protocols

The synthesis and antimicrobial evaluation of pyrazole-4-carbaldehyde derivatives involve standardized chemical and microbiological procedures. The following sections provide a detailed overview of these methodologies.

Synthesis of Pyrazole-4-Carbaldehyde Derivatives

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction typically involves the formylation of a suitable hydrazone precursor.

General Procedure:

  • Hydrazone Formation: An appropriately substituted acetophenone is reacted with a substituted hydrazine (e.g., a phenoxyacetohydrazide) in a suitable solvent like ethanol, often with a catalytic amount of acid. The mixture is refluxed for several hours to yield the corresponding hydrazone.

  • Vilsmeier-Haack Reaction: The synthesized hydrazone is then treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate. The resulting solid product, the pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., DMF or ethanol).

The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry.[6]

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized pyrazole-4-carbaldehyde derivatives is determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

1. Agar Well/Disk Diffusion Method:

This method is used for the initial screening of antimicrobial activity.

  • Preparation of Inoculum: Bacterial or fungal cultures are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Compounds: Wells are punched into the agar, or sterile filter paper disks impregnated with the test compounds at a specific concentration (e.g., 40-100 µg/mL in DMSO) are placed on the agar surface.[6]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) is measured in millimeters.[6] Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B) are used as positive controls.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to quantify the antimicrobial activity.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under the same conditions as the agar diffusion method.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][7]

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The data presented in this guide highlight the significant antibacterial and antifungal activities of various substituted analogs. The proposed mechanism of action, involving the inhibition of essential bacterial enzymes like DNA gyrase, provides a solid foundation for further optimization of these compounds. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate novel pyrazole-4-carbaldehyde derivatives in the ongoing search for effective solutions to combat antimicrobial resistance.

References

A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry.

This report outlines the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole and a two-step alternative involving the synthesis and subsequent oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol. The analysis focuses on key metrics including product yield, cost of materials, and safety and environmental considerations to provide a comprehensive comparison for informed decision-making in a laboratory and process development setting.

At a Glance: Comparison of Synthetic Routes

MetricVilsmeier-Haack ReactionOxidation of Pyrazole Methanol
Starting Materials 1,5-Dimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)(1,5-dimethyl-1H-pyrazol-4-yl)methanol, Activated Manganese Dioxide (MnO₂)
Number of Steps 12 (including synthesis of the alcohol)
Reported Yield ~50-75%Yield data not readily available
Estimated Cost per Gram of Product *ModerateHigh
Key Safety Hazards POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin.MnO₂ is a strong oxidizing agent.
Environmental Impact Use of chlorinated reagents and organic solvents.Use of a heavy metal reagent and organic solvents.

Note: Cost estimations are based on currently available retail prices of reagents and may vary depending on supplier, purity, and scale.

Logical Flow of Cost-Benefit Analysis

CostBenefitAnalysis cluster_Routes Synthetic Routes cluster_Analysis Analysis Criteria cluster_Decision Decision Outcome Route1 Vilsmeier-Haack Reaction Yield Yield Route1->Yield Cost Cost Route1->Cost Safety Safety & Environment Route1->Safety Route2 Oxidation of Pyrazole Methanol Route2->Yield Route2->Cost Route2->Safety Recommendation Recommended Route Yield->Recommendation Cost->Recommendation Safety->Recommendation

Figure 1. This diagram illustrates the decision-making process for selecting the optimal synthetic route based on a comparative analysis of yield, cost, and safety/environmental factors.

Synthetic Route 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[2] The dimethyl substituents on the pyrazole ring direct the formylation to the 4-position.[3]

Experimental Protocol:
  • Vilsmeier Reagent Formation: To a cooled solution of anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere. The molar ratio of DMF to POCl₃ is typically 1:1.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1,5-dimethyl-1H-pyrazole in anhydrous DMF dropwise at a controlled temperature (often 0-10 °C).

  • Reaction: The reaction mixture is then typically heated to a temperature ranging from 60-120°C for several hours.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base such as sodium bicarbonate or sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Synthetic Route 2: Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

An alternative route to this compound involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[3] This method requires the synthesis of the alcohol precursor, typically through the reduction of a corresponding carboxylic acid or ester.

Experimental Protocol:

Step 1: Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

A general procedure for the synthesis of (1H-pyrazol-4-yl)methanol involves the reduction of ethyl 1H-pyrazole-4-carboxylate with a reducing agent like lithium aluminum hydride (LAH). A similar approach can be envisioned for the 1,5-dimethylated analogue, starting from the corresponding ester.

Step 2: Oxidation to this compound

A common and effective method for the oxidation of primary alcohols to aldehydes is the use of activated manganese dioxide (MnO₂).

  • Reaction Setup: A solution of (1,5-dimethyl-1H-pyrazol-4-yl)methanol in a suitable solvent (e.g., acetone, dichloromethane) is treated with an excess of activated manganese dioxide.

  • Reaction: The heterogeneous mixture is stirred vigorously at room temperature or with gentle heating (e.g., 60°C) for several hours.[3] The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography.

Cost-Benefit Analysis

Reagent and Material Costs
ReagentRouteSupplier Example & PriceCost per Mole/Gram
1,5-Dimethyl-1H-pyrazoleVilsmeier-HaackAmbeed: $16 / 5g$3.20 / g
Phosphorus oxychloride (POCl₃)Vilsmeier-HaackSigma-Aldrich: $155.80 / 10g~$238.85 / mol
Dimethylformamide (DMF), anhydrousVilsmeier-HaackSigma-Aldrich: $148 / 1L~$0.16 / mL
(1,5-dimethyl-1H-pyrazol-4-yl)methanolOxidationAladdin: ¥1909.9 / 1g~$262.00 / g
Activated Manganese Dioxide (MnO₂)OxidationGFS Chemicals: $728.99 / 500g~$1.46 / g

Note: Prices are for research-grade chemicals and are subject to change. Bulk pricing will be significantly lower.

The Vilsmeier-Haack reaction utilizes relatively inexpensive starting materials. In contrast, the oxidation route requires the pyrazole methanol precursor, which is significantly more expensive if purchased directly. Synthesizing this alcohol in-house would add an extra step and associated costs for reagents and labor.

Yield and Throughput
Safety and Environmental Considerations

Both synthetic routes involve hazardous materials and require appropriate safety precautions.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[5][6] DMF is a reproductive toxin and requires careful handling. The reaction also generates chlorinated waste.

  • Oxidation Route: Activated manganese dioxide is a strong oxidizing agent and can pose a fire risk if it comes into contact with combustible materials. The use of a heavy metal reagent like manganese dioxide also presents environmental concerns regarding waste disposal.

Conclusion and Recommendation

Based on the available data, the Vilsmeier-Haack reaction appears to be the more cost-effective and efficient method for the synthesis of this compound, particularly for larger-scale production. Its advantages include:

  • Fewer synthetic steps: A one-pot reaction from a readily available starting material.

  • Lower starting material cost: 1,5-dimethyl-1H-pyrazole is significantly cheaper than the corresponding alcohol.

  • Established methodology: The Vilsmeier-Haack reaction is a well-documented and reliable method for pyrazole formylation.

The primary drawback of the Vilsmeier-Haack route is the use of hazardous reagents like POCl₃. However, with proper engineering controls and safety protocols, these risks can be effectively managed.

The oxidation route may be a viable alternative for small-scale synthesis if the starting alcohol is readily available or if the use of POCl₃ is to be strictly avoided. However, the high cost of the starting alcohol and the lack of detailed yield information make it a less attractive option from a cost-benefit perspective.

For researchers and drug development professionals, optimizing the Vilsmeier-Haack reaction conditions for 1,5-dimethyl-1H-pyrazole would be a prudent investment of time to establish a robust and economical synthesis of this important intermediate.

References

Comparative Docking Analysis of Pyrazole Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies showcasing the binding affinities and interaction patterns of pyrazole-based compounds with prominent drug targets. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed methodologies to inform future drug discovery efforts.

Pyrazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies are a crucial in silico tool to predict the binding conformations and affinities of these derivatives with various protein targets, thereby guiding the rational design of more potent and selective inhibitors.[3] This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking of pyrazole derivatives against several key protein classes.

Kinase Inhibition: A Primary Focus for Anticancer Drug Design

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Consequently, they are major targets for anticancer drug development. Pyrazole derivatives have been extensively investigated as kinase inhibitors, with docking studies revealing their potential to bind to the ATP-binding sites of various kinases.[1][4]

A study on a series of 1,3,4-triarylpyrazoles demonstrated their potential to inhibit multiple protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[4] Similarly, other research has focused on the docking of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2, which are crucial in cancer cell proliferation and angiogenesis.[1][5] For instance, certain pyrazole-thiadiazole derivatives exhibited strong binding affinities, with minimum binding energies of -10.09 kJ/mol for VEGFR-2, -8.57 kJ/mol for Aurora A, and -10.35 kJ/mol for CDK2.[1] Further investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives have identified promising modulators of ERK and RIPK3 kinases.[6] Docking simulations have also been employed to scrutinize the potential of pyrazole derivatives as inhibitors of the RET protein tyrosine kinase, which is implicated in various cancers.[7]

Cyclooxygenase-2 (COX-2) Inhibition for Anti-inflammatory Applications

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Molecular docking has been instrumental in the design of novel pyrazole-based COX-2 inhibitors.[8][9][10] Studies have shown that pyrazole-containing amides can exhibit lower binding energies than their acid counterparts when docked into the COX-2 active site, making them attractive candidates for synthesis and further investigation.[8] For example, newly synthesized pyrazole-pyridazine hybrids have demonstrated potent and selective COX-2 inhibition, with some compounds showing higher inhibitory action than the established drug, celecoxib.[11]

Antimicrobial Potential through Tyrosyl-tRNA Synthetase Inhibition

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tyrosyl-tRNA synthetase is an essential enzyme in bacterial protein synthesis and a validated target for antimicrobial drugs. Docking studies of novel pyran, pyrazole, and pyranopyrazole derivatives have shown that these compounds can fit well into the binding site of tyrosyl-tRNA synthetase from Staphylococcus aureus, suggesting their potential as a new class of antimicrobial agents.[12]

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities of various pyrazole derivatives against different protein targets as reported in the cited literature.

Table 1: Binding Energies of Pyrazole Derivatives against Cancer-Related Kinases

Pyrazole Derivative Class/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Reference
Pyrazole-thiadiazole derivativesVEGFR-2 (2QU5)AutoDock 4.2-10.09 (kJ/mol)[1]
Pyrazole-thiadiazole derivativesAurora A (2W1G)AutoDock 4.2-8.57 (kJ/mol)[1]
Pyrazole-carboxamide derivativesCDK2 (2VTO)AutoDock 4.2-10.35 (kJ/mol)[1]
1,3,5-trisubstituted-1H-pyrazole (10d)ERKNot SpecifiedNot Specified[6]
1,3,5-trisubstituted-1H-pyrazole (10d)RIPK3Not SpecifiedNot Specified[6]
Pyrazole Benzothiazole HybridsNot SpecifiedNot SpecifiedNot Specified[13]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2Not SpecifiedNot Specified[13]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones (3i)VEGFR2Not SpecifiedNot Specified[14][15]
Pyrazole linked Pyrazoline derivatives (6h, 6j)EGFR Tyrosine KinaseNot SpecifiedNot Specified[16]

Table 2: Binding Energies and IC50 Values of Pyrazole Derivatives against COX-2

Pyrazole Derivative Class/CompoundDocking SoftwareBinding Energy (kcal/mol)In Vitro IC50 (µM)Reference
β-hydroxy-β-arylpropanoic acid amides with pyrazoleAutoDock Vina 1.2.0As low as -9.7Not Reported[8]
Pyrazole-pyridazine hybrid (5f)MOE 2015.10Not Reported1.50[11][17]
Pyrazole-pyridazine hybrid (6e)MOE 2015.10Not Reported2.51[11][17]
Pyrazole-pyridazine hybrid (6f)MOE 2015.10Not Reported1.15[11][17]
Pyrazolo[3,4-d]pyrimidinone derivative (5k)Not Specified-10.57Not Reported[18]

Experimental Protocols: Molecular Docking Methodology

The general workflow for the molecular docking studies cited in this guide involves several key steps, from protein and ligand preparation to the analysis of the docking results.

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.

Ligand Preparation:

  • The two-dimensional structures of the pyrazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These 2D structures are converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are computed for the ligand atoms, and non-polar hydrogens are merged.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

Docking Simulation:

  • The docking software (e.g., AutoDock, AutoDock Vina, MOE) is used to perform the docking calculations.

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • A genetic algorithm or other search algorithm is employed to explore different conformations and orientations of the ligand within the active site.

  • The binding energy of each conformation is calculated using a scoring function.

Analysis of Results:

  • The docked conformations are clustered based on their root-mean-square deviation (RMSD).

  • The conformation with the lowest binding energy is typically selected as the most probable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Retrieval, Hydrogen Addition) Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Docking_Run Execution of Docking Algorithm Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Clustering Pose Clustering and Scoring Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Clustering->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

signaling_pathway cluster_pathway Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->Inhibition Inhibition->Receptor_Kinase

Caption: Simplified signaling pathway showing kinase inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 25711-30-2) was not located, this guide synthesizes safety and disposal information from structurally similar pyrazole-based aldehydes to provide essential operational and disposal protocols.

Disclaimer: The following procedures are based on data for analogous chemical compounds. It is imperative to consult the specific Safety Data Sheet provided by the supplier for this compound and to contact a licensed waste disposal company for definitive guidance.

Immediate Safety and Handling Protocols

Before commencing any procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to mitigate risks of exposure and chemical-related incidents.

Personal Protective Equipment (PPE)Specification and Use
Eye Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and closed-toe shoes.[1][3]
Respiratory Protection If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Work Environment Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to contain the situation and prevent harm to personnel and the environment.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid materials, carefully sweep or shovel the spilled substance into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[3] For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain and absorb the liquid.

  • Collect Waste: Place all contaminated materials, including absorbent pads, contaminated clothing, and cleaning materials, into a sealed, labeled hazardous waste container.[3]

  • Decontaminate Area: Clean the spill area with a suitable solvent or detergent and water. Be mindful to collect the cleaning materials for proper disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Proper Disposal Procedures

The disposal of this compound and its containers must be handled as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.

Core Principles of Disposal:

  • Do Not Dispose Down the Drain: This compound may be harmful to aquatic life, and disposal into the sewer system is prohibited.[2][4]

  • Use a Licensed Waste Disposal Contractor: All waste containing this chemical, including empty containers, must be disposed of through an approved and licensed hazardous waste disposal company.[1][2][3]

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and any associated hazards.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation and Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste assess_waste Characterize Waste: - Unused Reagent - Contaminated Materials (PPE, etc.) - Empty Containers start->assess_waste segregate_waste Segregate from other incompatible waste streams. assess_waste->segregate_waste contain_waste Place in a designated, sealed, and properly labeled hazardous waste container. segregate_waste->contain_waste store_waste Store in a designated, secure, and well-ventilated secondary containment area. contain_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Contractor. store_waste->contact_disposal documentation Complete all required waste disposal documentation. contact_disposal->documentation end End: Waste Transferred to Licensed Contractor documentation->end

Caption: Disposal Workflow for this compound.

By adhering to these guidelines, laboratory personnel can significantly enhance safety, minimize environmental impact, and ensure compliance with regulatory standards when handling and disposing of this compound.

References

Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 25711-30-2[1]

  • Molecular Formula: C₆H₈N₂O[1]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Harmful if swallowed or in contact with skin.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn where there is a potential for splashing.[5] Standard safety glasses do not provide adequate protection.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Inspect gloves for degradation before use.[6] Wash hands thoroughly after handling.[2][6]
Lab coat or chemical-resistant coverallsProvides a barrier against skin contact.[6][7] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dust)Required when engineering controls are insufficient, when handling the powder outside of a ventilated enclosure, or if dust is generated.[6]

Operational and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]

  • Keep the container tightly closed when not in use.[2][6]

Handling and Experimental Use:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[3][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.[6]

  • Reactions: When used in reactions, ensure the setup is secure and properly ventilated.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][9] Decontaminate all work surfaces and equipment.

Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and alert emergency personnel.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated PPE and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][6][9] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Dispense Chemical prep_setup->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area and Equipment handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
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Reactant of Route 2
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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